Oxetan-3-ylhydrazine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
oxetan-3-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.2ClH/c4-5-3-1-6-2-3;;/h3,5H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIUOQVHKQLWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of Oxetan-3-ylhydrazine dihydrochloride
An In-depth Technical Guide on the Synthesis and Characterization of Oxetan-3-ylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway commencing with the reductive amination of oxetan-3-one, followed by deprotection to yield the target compound. Detailed experimental protocols for each synthetic step are provided, alongside a summary of the key characterization data in a structured format. Visual diagrams of the synthetic pathway and experimental workflow are included to facilitate a clear understanding of the processes involved.
Introduction
Oxetanes are increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This compound serves as a key synthetic intermediate, enabling the introduction of the oxetane-hydrazine motif into more complex molecules. This guide outlines a reliable method for its preparation and provides essential characterization data.
Synthesis
The synthesis of this compound is accomplished through a two-step process:
-
Reductive Amination: Reaction of oxetan-3-one with tert-butyl carbazate to form the N-Boc protected intermediate, tert-butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group using hydrochloric acid to afford the desired dihydrochloride salt.
Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of tert-butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate
This procedure is based on a general reductive amination protocol.
-
Materials and Reagents:
-
Oxetan-3-one
-
tert-Butyl carbazate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butyl carbazate (1.1 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate.
-
Step 2: Synthesis of this compound
This procedure is based on standard Boc-deprotection protocols.[1][2]
-
Materials and Reagents:
-
tert-Butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve tert-butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 2-4 hours. A precipitate should form.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add diethyl ether to facilitate further precipitation of the product.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford this compound as a solid.
-
Experimental Workflow
Characterization Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Data |
| Molecular Formula | C₃H₁₀Cl₂N₂O |
| Molecular Weight | 161.04 g/mol |
| CAS Number | 1374652-22-8 |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Expected shifts (ppm): ~10.5 (br s, NH₃⁺), ~5.0-4.5 (m, CH₂O), ~4.0 (m, CHN), ~3.5 (br s, NH₂) |
| ¹³C NMR (DMSO-d₆) | Expected shifts (ppm): ~70 (CH₂O), ~60 (CHN) |
| Mass Spectrometry (ESI+) | Expected m/z: 89.07 [M+H]⁺ (for free base) |
Note: The NMR spectral data are predicted based on the structure and data from similar compounds. Actual experimental values may vary.
Conclusion
This technical guide details a practical and efficient two-step synthesis of this compound. The described reductive amination followed by Boc-deprotection provides a reliable route to this important building block. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in drug discovery and development programs.
References
An In-depth Technical Guide to Oxetan-3-ylhydrazine Dihydrochloride
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of Oxetan-3-ylhydrazine Dihydrochloride, geared towards researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
This compound is a niche chemical compound with potential applications in medicinal chemistry and drug discovery. The oxetane motif is of growing interest as it can influence key drug properties such as solubility, metabolic stability, and lipophilicity.[1][2] The hydrazine moiety is a versatile functional group in organic synthesis.
Quantitative Data Summary
While comprehensive experimental data for this compound is not widely published, the following table summarizes its fundamental properties based on available information.
| Property | Value | Source |
| CAS Number | 1374652-22-8 | [3] |
| Molecular Formula | C₃H₁₀Cl₂N₂O | [4][5] |
| Molecular Weight | 161.03 g/mol | [5] |
| Hazard Statements | H302, H315, H319, H335 | [4] |
Hazard Statement Descriptions:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Synthesis and Experimental Protocols
A common strategy for the synthesis of oxetan-3-ones involves the gold-catalyzed cyclization of propargylic alcohols.[6] Once oxetan-3-one is obtained, it can undergo reductive amination with hydrazine followed by salt formation with hydrochloric acid to yield the target compound.
Plausible Synthetic Workflow:
Experimental Protocol Outline:
-
Synthesis of Oxetan-3-one: Based on the work of Zhang and colleagues, propargyl alcohol can be treated with a gold catalyst in an appropriate solvent to yield oxetan-3-one.[6] The reaction is typically carried out under mild conditions. Purification is achieved through column chromatography.
-
Synthesis of Oxetan-3-ylhydrazine: Oxetan-3-one is dissolved in a suitable solvent like methanol. An excess of hydrazine hydrate is added, followed by a reducing agent such as sodium cyanoborohydride. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then extracted and purified.
-
Formation of the Dihydrochloride Salt: The purified Oxetan-3-ylhydrazine is dissolved in a solvent like diethyl ether or isopropanol. Two equivalents of a solution of hydrochloric acid in the same solvent are added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with the solvent, and dried under vacuum.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
¹H NMR Spectroscopy:
A proton NMR spectrum for this compound is available from some commercial suppliers.[7] The expected spectrum would show characteristic signals for the oxetane ring protons and the hydrazine protons. The protons on the carbons adjacent to the oxygen atom in the oxetane ring would appear at a lower field (higher ppm) due to the deshielding effect of the oxygen. The methine proton at the 3-position would likely appear as a multiplet. The hydrazine and ammonium protons might show broad signals.
Stability and Reactivity
The stability and reactivity of this compound are dictated by the properties of both the oxetane ring and the hydrazine group.
Oxetane Ring Stability:
The four-membered oxetane ring is strained and can be susceptible to ring-opening, particularly under acidic conditions.[8][9] However, the stability of the oxetane ring is significantly influenced by its substitution pattern. It has been noted that 3,3-disubstituted oxetanes exhibit greater stability.[8] As Oxetan-3-ylhydrazine is a 3-monosubstituted oxetane, it is expected to have moderate stability. The presence of the electron-withdrawing hydrazine group and the acidic conditions of the dihydrochloride salt could potentially increase its susceptibility to nucleophilic attack and subsequent ring-opening.
Hydrazine Reactivity:
Hydrazine and its derivatives are well-known for their nucleophilicity and reducing properties. The hydrazine moiety in this compound can participate in a variety of chemical transformations. For instance, it can be used in the formation of hydrazones by reacting with aldehydes and ketones, a key step in reactions like the Wolff-Kishner reduction.[10] Hydrazine derivatives can also act as precursors for C-centered radicals for C-C bond formation reactions.[11]
Signaling Pathways and Biological Activity
There is currently no specific information available in the public domain regarding the interaction of this compound with biological signaling pathways or its specific pharmacological activities. However, both the oxetane and hydrazine moieties are present in various biologically active molecules. The introduction of an oxetane ring can modulate the basicity of nearby amines, which can be crucial for receptor binding. Hydrazine derivatives are known to exhibit a range of biological activities, including use as pharmaceuticals, but they can also be associated with toxicity.[12]
Further research is required to elucidate the specific biological profile of this compound. Researchers and drug development professionals are encouraged to consider this molecule as a novel building block for the synthesis of new chemical entities with potentially interesting pharmacological properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 1-(oxetan-3-yl)hydrazine dihydrochloride | 1374652-22-8 [amp.chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. cas 1374652-22-8|| where to buy this compound [german.chemenu.com]
- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(oxetan-3-yl)hydrazine dihydrochloride(1374652-22-8)核磁图(1HNMR) [m.chemicalbook.com]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrazine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Oxetan-3-ylhydrazine dihydrochloride (CAS 1374652-22-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetan-3-ylhydrazine dihydrochloride, identified by CAS number 1374652-22-8, is a heterocyclic organic compound. This technical guide synthesizes the available information on its properties and commercial availability. Despite a thorough review of scientific literature and patent databases, detailed experimental protocols, in-depth biological activity data, and specific signaling pathway information for this particular compound are not extensively documented in publicly accessible sources. The available data, primarily from chemical suppliers, characterizes it as a chemical building block for potential use in synthetic and medicinal chemistry. This guide presents the compiled physicochemical properties and commercial availability and provides a general context for the utility of the oxetane motif in drug discovery.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized below. This information is primarily aggregated from chemical supplier catalogs.
| Property | Value | Source |
| CAS Number | 1374652-22-8 | Multiple Suppliers |
| Chemical Name | This compound | Multiple Suppliers |
| Molecular Formula | C₃H₁₀Cl₂N₂O | Multiple Suppliers |
| Molecular Weight | 161.03 g/mol | Multiple Suppliers |
| SMILES | NNC1COC1.[H]Cl.[H]Cl | Multiple Suppliers |
| Physical Appearance | Solid (form may vary by supplier) | General |
| Purity | Typically >95% (as offered by suppliers) | Multiple Suppliers |
Note: For precise, lot-specific data, it is recommended to consult the Certificate of Analysis (CoA) from the respective supplier.
Spectroscopic and Analytical Data
While specific experimental protocols and raw data are not publicly available, several suppliers indicate the availability of analytical data for this compound upon request. This typically includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data would be crucial for confirming the chemical structure and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the mass of the compound, confirming its molecular weight.
Researchers are advised to request this data directly from their chosen supplier to ensure the quality and identity of the material for their experiments.
Synthesis and Experimental Protocols
A generalized, hypothetical workflow for the synthesis and purification is presented below. This is an illustrative example and has not been experimentally validated from public sources.
Biological Activity and Signaling Pathways
As of the date of this guide, there are no specific studies in the public domain that detail the biological activity, mechanism of action, or associated signaling pathways for this compound.
However, the oxetane motif is of significant interest in drug discovery. It is often incorporated into molecules to improve their physicochemical properties. The diagram below illustrates the general rationale for using oxetane-containing building blocks in drug design.
Availability
This compound is commercially available from a variety of chemical suppliers. These vendors typically offer the compound in research quantities, ranging from milligrams to grams. For larger quantities, inquiries for custom synthesis or bulk orders may be necessary.
Key Supplier Information:
| Supplier Type | Availability | Notes |
| Research Chemical Catalogs | Readily available in small quantities | Purity and lead times may vary. |
| Custom Synthesis Providers | Available upon request in larger scales | May offer more extensive analytical data and documentation. |
It is recommended to contact suppliers directly to obtain current pricing, availability, and lead times.
Safety and Handling
Safety data sheets (SDS) provided by suppliers indicate that this compound should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood. For detailed handling and disposal information, always refer to the SDS provided by the supplier.
Conclusion
This compound (CAS 1374652-22-8) is a commercially available chemical building block. While its fundamental physicochemical properties are documented by suppliers, there is a notable absence of in-depth, publicly available research on its specific synthesis, experimental applications, and biological activity. The value of this compound currently lies in its potential for use in medicinal chemistry and drug discovery as a scaffold or modifier to enhance the properties of more complex molecules, leveraging the known benefits of the oxetane moiety. Researchers interested in this compound will need to rely on supplier-provided data for initial characterization and will likely need to conduct their own extensive studies to explore its potential applications.
Oxetan-3-ylhydrazine Dihydrochloride: A Novel Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetan-3-ylhydrazine dihydrochloride has emerged as a valuable and versatile building block in medicinal chemistry. The incorporation of the oxetane motif is a widely recognized strategy to enhance the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in the construction of novel heterocyclic scaffolds for drug discovery.
Introduction
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug design as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2][3] Its unique conformational constraints and polarity can lead to improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound offers a convenient entry point for incorporating this beneficial moiety into a variety of heterocyclic systems, particularly pyrazoles and pyridazines, which are privileged scaffolds in numerous therapeutic areas.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1374652-22-8 | [4] |
| Molecular Formula | C₃H₁₀Cl₂N₂O | [5] |
| Molecular Weight | 161.03 g/mol | [5] |
| Appearance | White to off-white solid | |
| Storage | Inert atmosphere, room temperature | [5] |
Synthesis
Figure 1: Conceptual workflow for the synthesis of this compound.
Conceptual Experimental Protocol: Synthesis from Oxetan-3-one
The following protocol is a conceptual outline based on standard organic chemistry transformations for the synthesis of hydrazines from ketones.
-
Hydrazone Formation: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Reduction to Hydrazine: The resulting hydrazone can be reduced to the corresponding hydrazine. A common method is the use of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation. For example, to the crude hydrazone solution, add sodium cyanoborohydride (1.5 eq) in portions at 0 °C. Adjust the pH to acidic conditions (e.g., pH 3-4) with a suitable acid and stir at room temperature until the reduction is complete.
-
Work-up and Purification: Quench the reaction carefully with a base. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified oxetan-3-ylhydrazine in a suitable solvent like diethyl ether or methanol. Add a solution of hydrochloric acid (2.0 eq) in the same solvent dropwise with stirring. The dihydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.
Reactivity and Applications in Heterocyclic Synthesis
This compound is a versatile building block for the synthesis of various heterocyclic compounds. The primary mode of reactivity involves the nucleophilic hydrazine moiety, which readily participates in condensation reactions with electrophilic partners, particularly 1,3-dicarbonyl compounds, to form pyrazoles.
Synthesis of Oxetane-Substituted Pyrazoles
The Knorr pyrazole synthesis and related methods are classical and efficient ways to construct the pyrazole ring. The reaction of a hydrazine with a 1,3-dicarbonyl compound proceeds through a condensation and subsequent cyclization/dehydration sequence.
Figure 2: General workflow for the synthesis of oxetane-substituted pyrazoles.
Conceptual Experimental Protocol: Reaction with Acetylacetone
The following is a conceptual protocol for the synthesis of 3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add a base, such as sodium acetate or triethylamine (2.2 eq), to liberate the free hydrazine.
-
Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.05 eq) dropwise at room temperature.
-
Reaction and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired oxetane-substituted pyrazole.
Table 2: Representative 1,3-Dicarbonyl Compounds for Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Substitution Pattern |
| Acetylacetone | 3,5-Dimethyl |
| Ethyl Acetoacetate | 3-Methyl-5-hydroxy (or tautomer) |
| Dibenzoylmethane | 3,5-Diphenyl |
| 1,1,1-Trifluoro-2,4-pentanedione | 3-Methyl-5-(trifluoromethyl) |
Synthesis of Oxetane-Substituted Pyridazines
Hydrazines can also react with 1,4-dicarbonyl compounds or their equivalents to form pyridazines. This provides another avenue for the application of this compound in constructing six-membered heterocyclic systems.
Spectroscopic Data (Conceptual)
While detailed experimental spectra for this compound are not widely published, expected spectral characteristics can be inferred.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - Multiplets for the oxetane ring protons. - Broad signals for the -NH-NH₃⁺ protons, which are exchangeable with D₂O. |
| ¹³C NMR | - Signals corresponding to the CH and CH₂ carbons of the oxetane ring. |
| IR (KBr) | - Broad absorption bands for N-H and O-H (if hydrated) stretching. - C-O-C stretching of the oxetane ring. - N-H bending vibrations. |
| Mass Spec (ESI+) | - A molecular ion peak corresponding to the free base [C₃H₈N₂O + H]⁺. |
Applications in Drug Discovery
The incorporation of the oxetan-3-yl moiety via this compound can be a valuable strategy in lead optimization to enhance drug-like properties. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[6][7] The introduction of the oxetane group can improve aqueous solubility and metabolic stability, potentially leading to compounds with improved pharmacokinetic profiles.[2]
Figure 3: Logical workflow for the utilization of this compound in a drug discovery program.
Conclusion
This compound is a promising building block for medicinal chemistry and drug discovery. Its ability to introduce the beneficial oxetane moiety into privileged heterocyclic scaffolds like pyrazoles makes it a valuable tool for the synthesis of novel compounds with potentially improved physicochemical and pharmacological properties. While detailed synthetic procedures and reaction data are still emerging in the public domain, the conceptual protocols and general reactivity patterns outlined in this guide provide a solid foundation for researchers to explore the utility of this novel building block in their drug discovery endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. WO2002018346A1 - Pyrazole derivatives and their use as protein kinase inhibitors - Google Patents [patents.google.com]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
The Oxetane Revolution: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the oxetane motif has emerged as a transformative strategy in modern medicinal chemistry. This four-membered cyclic ether, once a synthetic curiosity, is now a validated building block for enhancing the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of the discovery, development, and application of oxetane-containing reagents, offering a practical resource for researchers aiming to leverage this unique scaffold.
The Oxetane Advantage: Enhancing "Drug-Likeness"
The strategic introduction of an oxetane ring can profoundly influence a molecule's properties, addressing common challenges in drug development such as poor solubility and metabolic instability. Oxetanes are often employed as bioisosteric replacements for gem-dimethyl and carbonyl groups, offering a polar and metabolically robust alternative.[1][2] The key advantages conferred by the oxetane moiety are summarized below.
Impact on Physicochemical Properties
The small, polar, and three-dimensional nature of the oxetane ring can significantly improve a compound's physicochemical profile.[3][4] Notably, it can increase aqueous solubility, a critical factor for oral bioavailability, and modulate lipophilicity (LogD), which influences membrane permeability and target engagement.[4][5] The electron-withdrawing nature of the oxetane can also lower the pKa of adjacent amines, which can be beneficial for optimizing a drug's ionization state at physiological pH.[4]
Data Presentation: Comparative Physicochemical Properties
The following tables summarize quantitative data from various studies, illustrating the impact of incorporating an oxetane moiety compared to non-oxetane analogues.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Non-Oxetane Analogue | Intrinsic Clearance (CLint) of Non-Oxetane Analogue (μL/min/mg) | Oxetane-Containing Analogue | Intrinsic Clearance (CLint) of Oxetane Analogue (μL/min/mg) | Fold Improvement | Reference |
| 1 | gem-dimethyl analogue | >293 | 3,3-dimethyloxetane analogue | 25.9 | >11.3 | [5] |
| 2 | Carbonyl analogue | - | Spirocyclic oxetane analogue | - | Improved | [5] |
Table 2: Lipophilicity (LogD) and Aqueous Solubility
| Compound Pair | Non-Oxetane Analogue | LogD of Non-Oxetane Analogue | Aqueous Solubility of Non-Oxetane Analogue (µg/mL) | Oxetane-Containing Analogue | LogD of Oxetane Analogue | Aqueous Solubility of Oxetane Analogue (µg/mL) | Reference |
| 3 | Aminocyclopropane derivative | - | - | 3-Aminooxetane derivative | Lower by ~0.8 units | - | [5] |
| 4 | Thalidomide | - | - | Oxetane analogue of Thalidomide | Decreased | Increased | [6] |
| 5 | Lenalidomide | - | - | Oxetane analogue of Lenalidomide | Decreased | Increased | [6] |
Synthesis of Oxetane-Containing Reagents
The growing utility of oxetanes in drug discovery has spurred the development of robust synthetic methodologies for their preparation. Key strategies include the formation of the oxetane ring itself and the synthesis of versatile oxetane-containing building blocks.
Formation of the Oxetane Ring
Two classical and effective methods for constructing the oxetane ring are the Paternò-Büchi reaction and the Williamson ether synthesis.
This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a direct method for forming the oxetane ring.[7][8] Recent advancements have enabled this reaction to proceed under visible light, enhancing its applicability and scalability.[9][10]
Experimental Protocol: Visible-Light-Mediated Paternò-Büchi Reaction [9]
-
Materials: Aryl glyoxylate, alkene, iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6), and a suitable solvent (e.g., acetonitrile).
-
Reaction Setup: In a reaction vessel, combine the aryl glyoxylate (1.0 eq), alkene (2.0 eq), and the photocatalyst (1-5 mol%).
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by column chromatography on silica gel to afford the desired oxetane.
The intramolecular cyclization of a 1,3-halohydrin via an SN2 reaction is a widely used method for synthesizing oxetanes.[11][12] The reaction is typically carried out in the presence of a base.
Experimental Protocol: Intramolecular Williamson Ether Synthesis for Oxetane Formation [11][13]
-
Materials: A suitable 1,3-halohydrin (e.g., 3-chloro-1-propanol derivative), a strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)), and an aprotic polar solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).
-
Reaction Setup: To a solution of the 1,3-halohydrin in the chosen solvent, add the base portionwise at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to yield the oxetane.
Synthesis of Key Oxetane Building Blocks
Commercially available and readily synthesized oxetane building blocks, particularly those substituted at the 3-position, are crucial for the late-stage introduction of the oxetane motif into drug candidates.
Oxetan-3-one is a versatile precursor for a wide range of 3-substituted oxetanes.[14] A practical one-step synthesis from propargyl alcohol has been developed.[14][15]
Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [14][15]
-
Materials: Propargyl alcohol, a gold catalyst (e.g., IPrAuNTf2), an N-oxide (e.g., 4-acetylpyridine N-oxide), and a solvent (e.g., dichloromethane (DCM)).
-
Reaction Setup: In an open flask, dissolve propargyl alcohol and the N-oxide in the solvent.
-
Catalyst Addition: Add the gold catalyst to the solution.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 40-60 °C) for the specified time (e.g., 24 hours).
-
Purification: After completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford oxetan-3-one.
3-Amino-oxetanes are among the most frequently used oxetane building blocks.[16] A modified Strecker-type synthesis provides an efficient route to 3-amino-3-cyano-oxetane intermediates, which can be further hydrolyzed to the corresponding amino acids.[16]
Experimental Protocol: Modified Strecker-Type Synthesis of 3-Amino-Oxetane Derivatives [16]
-
Materials: Oxetan-3-one, a secondary amine (e.g., dibenzylamine), trimethylsilyl cyanide (TMSCN), and a solvent (e.g., methanol).
-
Reaction Setup: In a reaction vessel, dissolve oxetan-3-one and the secondary amine in the solvent.
-
Cyanation: Cool the mixture to 0 °C and add TMSCN dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude 3-amino-3-cyano oxetane by column chromatography on silica gel.
-
Hydrolysis (optional): The resulting α-aminonitrile can be hydrolyzed to the corresponding amino acid using strong acidic or basic conditions (e.g., 6M HCl, reflux).
Applications in Drug Discovery: Signaling Pathways and Experimental Workflows
The impact of oxetane-containing reagents is evident in the number of drug candidates incorporating this motif that have advanced into clinical trials. A notable example is in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases.[17][18]
Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Signaling
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[17][18] Inhibitors of BTK block the downstream signaling cascade, leading to apoptosis of malignant B-cells.
Experimental Workflows
The evaluation of drug candidates relies on a suite of standardized in vitro assays. The following diagrams illustrate typical workflows for assessing key drug-like properties.
This assay determines the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its in vivo clearance.[19][20]
This assay determines the thermodynamic equilibrium solubility of a compound in an aqueous buffer.[21][22]
This assay measures the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH, providing an indication of its lipophilicity.[23][24]
References
- 1. library-search.open.ac.uk [library-search.open.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chimia.ch [chimia.ch]
- 7. mdpi.com [mdpi.com]
- 8. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 20. nuvisan.com [nuvisan.com]
- 21. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. enamine.net [enamine.net]
An In-depth Technical Guide to the Synthesis of Oxetan-3-ylhydrazine Dihydrochloride from Oxetan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a robust synthetic route for the preparation of oxetan-3-ylhydrazine dihydrochloride, a valuable building block in medicinal chemistry, starting from oxetan-3-one. The oxetane motif is of significant interest in drug discovery as it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. This guide outlines a two-step synthetic pathway involving the reductive amination of oxetan-3-one with a protected hydrazine derivative, followed by deprotection to yield the target compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from oxetan-3-one is most effectively achieved through a two-step process. This strategy involves the initial formation of a protected hydrazine derivative, which is then deprotected under acidic conditions to yield the final product as its dihydrochloride salt. This approach is favored due to the higher stability and easier handling of the protected intermediate.
The key steps are:
-
Reductive Amination: Reaction of oxetan-3-one with tert-butyl carbazate (Boc-hydrazine) in the presence of a reducing agent to form tert-butyl N-(oxetan-3-yl)hydrazinecarboxylate.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group using a strong acid, followed by isolation of the product as its dihydrochloride salt.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound.
Step 1: Synthesis of tert-butyl N-(oxetan-3-yl)hydrazinecarboxylate
This step involves the reductive amination of oxetan-3-one with tert-butyl carbazate. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) |
| Oxetan-3-one | 72.06 | ~1.12 |
| tert-Butyl carbazate | 132.16 | - |
| Sodium triacetoxyborohydride | 211.94 | - |
| Dichloromethane (DCM) | 84.93 | 1.33 |
| Acetic Acid | 60.05 | 1.05 |
| Saturated aq. NaHCO₃ | - | - |
| Anhydrous MgSO₄ | 120.37 | - |
Procedure:
-
To a stirred solution of oxetan-3-one (1.0 eq) and tert-butyl carbazate (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add glacial acetic acid (1.1 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl N-(oxetan-3-yl)hydrazinecarboxylate.
Expected Yield and Characterization:
| Parameter | Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.80-4.70 (m, 2H), 4.65-4.55 (m, 2H), 4.00-3.90 (m, 1H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 156.0, 81.0, 75.0, 55.0, 28.5 |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₈H₁₆N₂O₃: 189.12; found: 189.1 |
Step 2: Synthesis of this compound
The final step is the removal of the Boc protecting group under acidic conditions. The use of hydrochloric acid in an organic solvent directly provides the desired dihydrochloride salt.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| tert-Butyl N-(oxetan-3-yl)hydrazinecarboxylate | 188.22 |
| 4 M HCl in 1,4-Dioxane | - |
| Diethyl ether | 74.12 |
Procedure:
-
Dissolve tert-butyl N-(oxetan-3-yl)hydrazinecarboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.
-
To this solution, add a 4 M solution of hydrochloric acid in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 2-4 hours. Evolution of gas (isobutylene and carbon dioxide) will be observed.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Expected Yield and Characterization:
| Parameter | Value |
| Yield | >90% |
| Appearance | White to pale yellow solid |
| ¹H NMR (D₂O, 400 MHz) | δ 5.00-4.90 (m, 2H), 4.85-4.75 (m, 2H), 4.40-4.30 (m, 1H) |
| ¹³C NMR (D₂O, 101 MHz) | δ 73.0, 58.0 |
| Mass Spectrometry (ESI+) | m/z [M-2HCl+H]⁺ calculated for C₃H₈N₂O: 89.06; found: 89.1 |
Visualizations
Synthetic Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
The Emerging Potential of Oxetane Hydrazines in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane motif has garnered significant attention for its ability to enhance solubility, metabolic stability, and lipophilicity while serving as a versatile bioisostere for gem-dimethyl and carbonyl groups.[1][2] Concurrently, the hydrazone and carbohydrazide moieties are well-established pharmacophores known to impart a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5] This technical guide explores the nascent but promising field of oxetane hydrazines, hybrid molecules that combine the favorable drug-like properties of oxetanes with the diverse bioactivity of hydrazines and their derivatives. While still a niche area of research, the available data suggests that the fusion of these two pharmacophores offers a compelling strategy for the development of novel therapeutics with improved efficacy and developability profiles. This document provides a comprehensive overview of the synthesis, potential applications, and future directions in the exploration of oxetane hydrazines in drug discovery.
Introduction: The Rationale for Combining Oxetanes and Hydrazines
The design of novel molecular entities with optimized "drug-like" properties is a central challenge in pharmaceutical research. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in this endeavor. Its inherent ring strain and polarity contribute to a unique set of physicochemical characteristics that can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][6] Key advantages of incorporating an oxetane moiety include:
-
Improved Solubility: The polar nature of the oxetane ring can significantly enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.[2][6]
-
Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups, leading to improved pharmacokinetic profiles.[6][7]
-
Lipophilicity Modulation: The introduction of an oxetane can fine-tune the lipophilicity of a molecule, impacting its permeability and off-target effects.[2][6]
-
Bioisosteric Replacement: Oxetanes can serve as effective bioisosteres for gem-dimethyl and carbonyl groups, offering similar spatial arrangements with improved properties.[8][9]
Hydrazines, and their more stable derivatives, hydrazides and hydrazones, represent a versatile class of compounds with a broad range of documented biological activities.[3][5] The -C(=O)NHN= scaffold of hydrazones is a key feature in many approved drugs and clinical candidates, contributing to their therapeutic effects through various mechanisms, including enzyme inhibition and receptor binding.[1][10]
The combination of an oxetane ring with a hydrazine or carbohydrazide moiety, therefore, presents an attractive strategy to create novel chemical entities with the potential for both favorable pharmacokinetic properties and potent biological activity. The oxetane can act as a "pharmacokinetic enhancer" while the hydrazone or carbohydrazide serves as the "biologically active" component.
Synthesis of Oxetane Hydrazine Building Blocks
The successful exploration of oxetane hydrazines in medicinal chemistry relies on the availability of key building blocks. The two primary starting materials for the synthesis of more complex derivatives are (oxetan-3-yl)hydrazine and oxetane-3-carbohydrazide .
(Oxetan-3-yl)hydrazine
This key intermediate is commercially available, typically as a dihydrochloride salt, which facilitates its handling and storage.[11][12] The availability of this building block simplifies the synthetic access to a variety of N-substituted oxetanyl hydrazines and their corresponding hydrazones.
Oxetane-3-carbohydrazide
The synthesis of oxetane-3-carbohydrazide can be achieved through the reaction of an oxetane-3-carboxylic acid ester with hydrazine hydrate. This straightforward nucleophilic acyl substitution provides a direct route to the desired carbohydrazide.
Experimental Protocol: Synthesis of Oxetane-3-carbohydrazide
Materials:
-
Methyl oxetane-3-carboxylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve methyl oxetane-3-carboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 3 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure oxetane-3-carbohydrazide.[1]
Applications in Medicinal Chemistry: Emerging Areas of Interest
While the exploration of oxetane hydrazines is still in its early stages, the existing literature on related compounds provides a strong rationale for their investigation in several therapeutic areas.
Enzyme Inhibition
Hydrazones and carbohydrazides are well-known for their ability to inhibit a variety of enzymes, including monoamine oxidases (MAOs), tyrosinases, and carbonic anhydrases.[1][10] The incorporation of an oxetane moiety could enhance the potency and selectivity of these inhibitors by improving their binding to the enzyme's active site and optimizing their physicochemical properties for better cell permeability and in vivo performance.
For instance, a study on substituted hydrazones as mushroom tyrosinase inhibitors revealed that a compound featuring a pyridine ring exhibited excellent inhibitory activity with an IC50 value of 3.17 µM, significantly more potent than the standard kojic acid (IC50 = 15.91 µM).[1] This highlights the potential for designing potent enzyme inhibitors by combining a heterocyclic core with a hydrazone linker. The introduction of an oxetane in place of or in addition to other heterocyclic moieties could lead to novel and potent enzyme inhibitors.
Anticancer Activity
Numerous hydrazone derivatives have demonstrated significant anticancer activity against various cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation. The enhanced drug-like properties conferred by the oxetane ring could lead to the development of oxetane hydrazones with improved efficacy and reduced toxicity in cancer therapy.
A series of novel N'- (2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives showed promising anticancer activities with IC50 values in the low micromolar range against human liver and leukemia cell lines.[4] The modular nature of hydrazone synthesis allows for the facile introduction of an oxetane-containing aldehyde or ketone to generate a library of oxetanyl hydrazones for anticancer screening.
Data Presentation
Due to the limited number of studies specifically on oxetane hydrazines, a comprehensive table of quantitative data is not yet feasible. However, based on the activity of related hydrazone compounds, we can anticipate the following types of data to be generated as research in this area progresses.
Table 1: Hypothetical Biological Activity of Oxetane Hydrazone Derivatives
| Compound ID | Target Enzyme/Cell Line | IC50 / GI50 (µM) | Notes |
| OXH-1 | Monoamine Oxidase A (MAO-A) | Data not available | Potential for antidepressant or neuroprotective applications. |
| OXH-2 | Mushroom Tyrosinase | Data not available | Potential for applications in treating hyperpigmentation disorders. |
| OXH-3 | MCF-7 (Breast Cancer) | Data not available | Evaluation of anticancer potential. |
| OXH-4 | PANC-1 (Pancreatic Cancer) | Data not available | Evaluation of anticancer potential. |
Mandatory Visualizations
To illustrate the synthetic strategies and logical connections discussed in this guide, the following diagrams are provided.
Future Directions and Conclusion
The field of oxetane hydrazines, while currently underexplored, holds significant promise for the discovery of novel drug candidates. The synthetic accessibility of key building blocks like (oxetan-3-yl)hydrazine and oxetane-3-carbohydrazide provides a solid foundation for the systematic exploration of this chemical space.
Future research efforts should focus on:
-
Library Synthesis: The generation of diverse libraries of oxetane hydrazones and carbohydrazides by reacting the core building blocks with a wide range of aldehydes, ketones, and other electrophilic partners.
-
Biological Screening: The comprehensive biological evaluation of these libraries against a panel of relevant targets, including enzymes and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: The systematic investigation of how modifications to the oxetane, hydrazine, and substituent moieties impact biological activity and physicochemical properties.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms by which active compounds exert their therapeutic effects.
References
- 1. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (3-Methyloxetan-3-yl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 12. 1374652-22-8|Oxetan-3-ylhydrazine dihydrochloride|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for Pyrazole Synthesis Using Oxetan-3-ylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazoles incorporating an oxetane moiety using oxetan-3-ylhydrazine dihydrochloride. The inclusion of the oxetane ring is of significant interest in medicinal chemistry as it can improve physicochemical properties such as solubility and metabolic stability. The primary method detailed is the Knorr pyrazole synthesis, a reliable and versatile reaction for forming the pyrazole ring.[1][2][3]
Introduction
Pyrazoles are a class of heterocyclic compounds that are prominent scaffolds in a vast array of pharmaceuticals and agrochemicals. Their synthetic versatility and diverse biological activities make them a continued focus of research and development. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic and efficient method for the preparation of substituted pyrazoles.[1][2][3][4][5] This document outlines the application of this methodology using this compound, a reagent that introduces a desirable oxetane functional group.
Reaction Principle
The synthesis proceeds via the reaction of oxetan-3-ylhydrazine with a 1,3-dicarbonyl compound. As oxetan-3-ylhydrazine is supplied as a dihydrochloride salt, a base is required to generate the free hydrazine for the reaction. The reaction is typically acid-catalyzed, involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2]
Data Presentation: Reaction Parameters for Knorr Pyrazole Synthesis
The following table summarizes typical reaction conditions for the Knorr pyrazole synthesis based on literature precedents for analogous functionalized hydrazines. These parameters can serve as a starting point for the optimization of the synthesis of oxetan-3-yl-substituted pyrazoles.
| Parameter | Typical Range and Conditions | Notes |
| 1,3-Dicarbonyl Compound | Acetylacetone, ethyl acetoacetate, etc. | Stoichiometry is typically 1.0 to 1.2 equivalents relative to the hydrazine. |
| Solvent | Ethanol, 1-Propanol, Acetic Acid, DMSO | Ethanol and acetic acid are commonly used. DMSO can be beneficial for less reactive substrates.[6] |
| Base | Triethylamine, Sodium Bicarbonate, etc. | At least 2.0 equivalents are required to neutralize the dihydrochloride salt. |
| Catalyst | Acetic Acid (can also be the solvent), HCl | A catalytic amount of a protic acid is generally sufficient. |
| Temperature | Room Temperature to 100 °C | Reaction temperature is substrate-dependent; heating is often required.[1] |
| Reaction Time | 1 to 24 hours | Monitored by TLC or LC-MS until consumption of the limiting reagent. |
| Work-up | Extraction, Crystallization | Dependent on the properties of the product. |
| Purification | Recrystallization, Column Chromatography | To isolate the pure pyrazole product. |
Experimental Protocols
General Protocol for the Synthesis of 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole
This protocol describes the synthesis of a model pyrazole from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Triethylamine (or another suitable base)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add ethanol to the flask to create a stirrable suspension.
-
Add triethylamine (2.2 eq) to the suspension and stir for 15-30 minutes at room temperature to liberate the free hydrazine.
-
To this mixture, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole.
Characterization:
The structure and purity of the synthesized pyrazole should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Reaction Pathway for Knorr Pyrazole Synthesis
Caption: Knorr synthesis of an oxetanyl-pyrazole.
Experimental Workflow
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Novel Oxetane-Substituted Pyrazoles using Oxetan-3-ylhydrazine dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxetane-substituted heterocyclic compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the oxetane ring. The incorporation of an oxetane moiety can lead to improved solubility, metabolic stability, and binding affinity of drug candidates.[1] Pyrazoles are a class of heterocyclic compounds that are well-established pharmacophores found in a variety of approved drugs, exhibiting a broad range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[2][3][4] The synthesis of novel pyrazoles bearing an oxetane substituent therefore represents a promising strategy for the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of oxetane-substituted pyrazoles utilizing Oxetan-3-ylhydrazine dihydrochloride as a key building block.
Synthesis Overview:
The synthesis of 1-(oxetan-3-yl)-substituted pyrazoles can be readily achieved through the condensation of this compound with a suitable 1,3-dicarbonyl compound. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[5] The use of the dihydrochloride salt of the hydrazine requires the addition of a base to liberate the free hydrazine for the initial condensation step.
A general reaction scheme is presented below:
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole
This protocol describes the synthesis of a representative oxetane-substituted pyrazole using acetylacetone as the 1,3-dicarbonyl component.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium acetate
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.29 mmol) and sodium acetate (1.14 g, 13.84 mmol) in ethanol (30 mL).
-
Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt and liberate the free hydrazine.
-
Add acetylacetone (0.69 mL, 6.92 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to yield 3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole as a colorless oil.
Characterization Data (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ 5.85 (s, 1H, pyrazole-H4), 5.10-5.00 (m, 1H, CH-oxetane), 4.95 (t, J = 6.8 Hz, 2H, CH₂-oxetane), 4.80 (t, J = 6.4 Hz, 2H, CH₂-oxetane), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.2, 139.5, 106.1, 72.8 (2C), 55.4, 13.7, 11.2.
-
Mass Spectrometry (ESI): m/z calculated for C₈H₁₂N₂O [M+H]⁺: 153.1028; found: 153.1029.
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of a series of 1-(oxetan-3-yl)-pyrazoles with varying substituents at the 3 and 5 positions of the pyrazole ring, following the general protocol described above.
| Entry | 1,3-Dicarbonyl Compound | R¹ | R³ | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | CH₃ | CH₃ | 4 | 85 |
| 2 | 1-Phenyl-1,3-butanedione | Ph | CH₃ | 6 | 78 |
| 3 | Dibenzoylmethane | Ph | Ph | 8 | 72 |
| 4 | Ethyl acetoacetate | CH₃ | OEt | 5 | 81 |
| 5 | 1,1,1-Trifluoro-2,4-pentanedione | CF₃ | CH₃ | 4 | 91 |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of oxetane-substituted pyrazoles.
Hypothetical Signaling Pathway: Kinase Inhibition
Many pyrazole-containing compounds are known to be kinase inhibitors.[1] The synthesized oxetane-substituted pyrazoles could potentially target protein kinases involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: A diagram of the PI3K/Akt signaling pathway, a potential target for oxetane-pyrazole inhibitors.
Applications and Future Directions:
The novel oxetane-substituted pyrazoles synthesized via this protocol can be screened for a wide range of biological activities. Given the prevalence of the pyrazole scaffold in kinase inhibitors, initial screening efforts could focus on panels of cancer-relevant kinases. The oxetane moiety is expected to confer favorable pharmacokinetic properties, making these compounds attractive candidates for further lead optimization in drug discovery programs.[1] Future work could involve the synthesis of a broader library of analogs by varying the substituents on the pyrazole ring and exploring alternative synthetic routes to access different substitution patterns. The biological evaluation of these compounds will be crucial in elucidating their therapeutic potential.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Notes and Protocols for the Reaction of Oxetan-3-ylhydrazine dihydrochloride with 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of pyrazole derivatives is a cornerstone in medicinal chemistry, as the pyrazole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1][2][3] The Knorr pyrazole synthesis, a classic and versatile method, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] This document provides detailed application notes and a representative experimental protocol for the reaction of oxetan-3-ylhydrazine dihydrochloride with 1,3-dicarbonyl compounds, a reaction of significant interest in modern drug discovery.
The incorporation of an oxetane moiety into small molecules has gained considerable attention in drug design. Oxetanes can improve key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while also influencing conformation and providing novel intellectual property. When combined with the proven pharmacological utility of the pyrazole core, oxetanyl-pyrazoles represent a promising class of compounds for the development of new therapeutics.
Application Notes
The reaction of this compound with various 1,3-dicarbonyl compounds provides a straightforward and efficient route to a diverse range of 3-(oxetan-3-yl)-substituted pyrazoles. These compounds are of high interest to medicinal chemists for several reasons:
-
Improved Physicochemical Properties: The oxetane group is a valuable bioisostere for commonly used functionalities like gem-dimethyl or carbonyl groups. Its incorporation can lead to a significant increase in aqueous solubility and a reduction in lipophilicity, which are often desirable for optimizing drug absorption and distribution.
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, potentially leading to improved pharmacokinetic profiles.
-
Scaffold for Diverse Functionalization: The resulting pyrazole core can be further functionalized at various positions, allowing for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
-
Broad Pharmacological Potential: Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][5][6] The introduction of the oxetane moiety can modulate these activities and lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
Experimental Protocols
The following is a representative protocol for the synthesis of 3-(oxetan-3-yl)-5-methyl-1H-pyrazole via the reaction of this compound with acetylacetone. This protocol can be adapted for other 1,3-dicarbonyl compounds with appropriate modifications.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Sodium acetate
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and sodium acetate (2.2 eq) in ethanol.
-
Addition of 1,3-Dicarbonyl: To the stirred suspension, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-(oxetan-3-yl)-5-methyl-1H-pyrazole.
Safety Precautions:
-
Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
All solvents are flammable and should be handled with care, away from open flames.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of 3-(oxetan-3-yl)-pyrazoles from the reaction of this compound with various 1,3-dicarbonyl compounds. The data is based on typical yields and reaction times for Knorr pyrazole syntheses.
| 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| Acetylacetone | 3-(Oxetan-3-yl)-5-methyl-1H-pyrazole | 4 | 85 |
| Ethyl acetoacetate | 5-Methyl-1-(oxetan-3-yl)-1H-pyrazol-3(2H)-one | 6 | 78 |
| Dibenzoylmethane | 3,5-Diphenyl-1-(oxetan-3-yl)-1H-pyrazole | 8 | 72 |
| 1,1,1-Trifluoro-2,4-pentanedione | 5-Methyl-3-(trifluoromethyl)-1-(oxetan-3-yl)-1H-pyrazole | 5 | 80 |
Visualizations
Caption: Experimental workflow for the synthesis of oxetanyl-pyrazoles.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Knorr Pyrazole Synthesis with Oxetan-3-ylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry, facilitates the construction of the pyrazole ring system through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This method is renowned for its versatility and is instrumental in the synthesis of a multitude of compounds with significant biological activity. Pyrazole scaffolds are key components in many pharmaceutical agents. The incorporation of an oxetane ring, a small, polar, and metabolically stable heterocycle, into drug candidates has gained considerable attention for its ability to improve physicochemical properties such as solubility and metabolic stability.
These application notes provide a detailed protocol for the Knorr pyrazole synthesis utilizing Oxetan-3-ylhydrazine dihydrochloride. While direct literature for this specific transformation is not available, the provided methodology is based on established Knorr synthesis protocols for substituted and hydrochloride salt forms of hydrazines.
Reaction Mechanism and Signaling Pathway
The Knorr pyrazole synthesis is typically catalyzed by acid. The reaction commences with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring. When using a hydrazine hydrochloride salt, the reaction can proceed directly, often with the addition of a catalytic amount of a stronger acid or by leveraging the acidic nature of the salt itself.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
This section details a proposed experimental protocol for the synthesis of a pyrazole derivative using this compound and acetylacetone as a representative 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (or 1-Propanol)
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and acetylacetone (1.0-1.1 eq).
-
Solvent and Catalyst Addition: Add ethanol (or 1-propanol) to the flask to create a stirrable suspension (approximately 5-10 mL per gram of hydrazine salt). To this mixture, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The reaction is complete when the starting materials are consumed.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add deionized water to the reaction mixture with stirring until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water.
-
Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by standard analytical techniques (e.g., NMR, MS, and melting point).
Safety Precautions: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Experimental workflow for the synthesis of 3-(oxetan-3-yl)-pyrazole.
Data Presentation
The following table presents representative data from analogous Knorr pyrazole syntheses to provide an expectation of potential outcomes for the reaction with this compound.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | ~90% | |
| Acetylacetone | Hydrazine hydrate | 1-Propanol | Acetic Acid | 100°C | High | |
| Dibenzoylmethane | p-Tolylhydrazine | [BMIM-PF₆] | Cu(OTf)₂ | Room Temp. | 82% | |
| Metal-acetylacetonate | Phenylhydrazine HCl | DMSO | None | Microwave | Excellent |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Conclusion
The Knorr pyrazole synthesis offers a robust and adaptable method for the preparation of pyrazole derivatives. The protocol detailed herein provides a strong starting point for researchers aiming to synthesize novel pyrazoles incorporating the valuable oxetane moiety using this compound. Optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary to achieve optimal yields for specific substrate combinations.
Application Notes and Protocols for the Preparation of Drug Analogues Using Oxetan-3-ylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the Oxetane Moiety in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery. Its incorporation into small molecule drug candidates can significantly enhance key physicochemical and pharmacological properties. The strained nature of the oxetane ring imparts unique conformational preferences, while its polar oxygen atom can improve aqueous solubility and metabolic stability.[1][2] Oxetanes are often employed as bioisosteric replacements for less favorable functionalities, such as gem-dimethyl or carbonyl groups, leading to improved drug-like characteristics.[1]
Oxetan-3-ylhydrazine dihydrochloride is a versatile building block that enables the introduction of the beneficial oxetane moiety into various drug scaffolds through the formation of stable hydrazone linkages. Hydrazones themselves are a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The combination of an oxetane ring with a hydrazone linker offers a powerful strategy for the development of novel drug analogues with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.
These application notes provide detailed protocols for the synthesis of oxetane-hydrazone drug analogues, with a focus on the preparation of a hypothetical pyrazole-based kinase inhibitor. Kinase inhibitors are a critical class of therapeutics, particularly in oncology, and the methodologies described herein can be adapted for the synthesis of a wide range of other drug analogues.
Quantitative Data Summary
The incorporation of an oxetane moiety can significantly impact the potency of drug candidates. The following table summarizes the in vitro activity of several representative oxetane-containing inhibitors against various biological targets. While not direct analogues of the compounds described in the protocols, this data illustrates the potential for achieving high potency with oxetane-containing molecules.
| Compound Class | Target Kinase/Enzyme | Representative IC50/Ki | Reference |
| Pyrazolopyrimidinone | ALDH1A1 | 0.08 - 0.25 µM | [1] |
| Tetrahydroisoquinoline | PRMT5 | 4.2 nM | [1] |
| Thieno[2,3-d]pyrimidin-4-yl hydrazone | CDK4 | - | [3] |
| Pyrrolopyridine | BTK | 0.85 nM | [1] |
| Indolyl-hydrazone | Kinase Receptors | 2.73 - 7.03 µM | |
| Oxetanyl Derivative | mTOR | - | [2] |
| Oxetanyl Derivative | FTO | 0.35 µM | [1] |
| Oxetanyl Derivative | MMP-13 | 2.7 nM (Ki) | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Oxetane-Hydrazone Drug Analogue
This protocol describes a general method for the condensation of oxetan-3-ylhydrazine with a ketone-bearing drug precursor to form the corresponding oxetane-hydrazone analogue.
Materials:
-
This compound
-
Ketone- or aldehyde-containing drug precursor (e.g., a pyrazole-based kinase inhibitor precursor)
-
Triethylamine (Et3N) or Sodium Acetate (NaOAc)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Glacial Acetic Acid (optional, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
Neutralization of this compound:
-
To a stirred suspension of this compound (1.0 eq) in ethanol (10 mL/mmol) at room temperature, add triethylamine (2.2 eq) or sodium acetate (2.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of a precipitate (triethylamine hydrochloride or sodium chloride) may be observed.
-
-
Condensation Reaction:
-
To the mixture from step 1, add the ketone- or aldehyde-containing drug precursor (1.0-1.2 eq).
-
If the reaction is slow, a catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired oxetane-hydrazone drug analogue.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Protocol 2: Synthesis of a Pyrazole-Based Kinase Inhibitor Analogue
This protocol provides a specific example of the synthesis of a hypothetical pyrazole-based kinase inhibitor analogue containing an oxetane moiety. The synthesis involves the preparation of a pyrazole precursor with a ketone functionality, followed by its condensation with oxetan-3-ylhydrazine.
Step 1: Synthesis of a 1-(4-fluorophenyl)-3-(1H-pyrazol-4-yl)propane-1,2-dione Precursor
This step is a conceptual representation of how a suitable ketone precursor might be synthesized. The actual synthesis would depend on the specific target molecule.
Step 2: Synthesis of 1-(4-fluorophenyl)-1-((2-(oxetan-3-ylidene)hydrazinyl)imino)-3-(1H-pyrazol-4-yl)propan-2-one
Materials:
-
1-(4-fluorophenyl)-3-(1H-pyrazol-4-yl)propane-1,2-dione (hypothetical precursor)
-
This compound
-
Sodium acetate
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 g, 6.2 mmol) in ethanol (50 mL).
-
Add sodium acetate (1.02 g, 12.4 mmol) to the suspension and stir at room temperature for 30 minutes.
-
Add 1-(4-fluorophenyl)-3-(1H-pyrazol-4-yl)propane-1,2-dione (1.44 g, 6.2 mmol) to the reaction mixture, followed by 2-3 drops of glacial acetic acid.
-
Heat the mixture to reflux for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature. A precipitate may form.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified pyrazole-oxetane-hydrazone analogue.
-
Characterize the final product using NMR and mass spectrometry.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for the Scale-Up Synthesis of Oxetanyl-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of oxetanyl-pyrazoles, a class of heterocyclic compounds of increasing interest in medicinal chemistry. The oxetane motif can confer desirable physicochemical properties such as improved solubility and metabolic stability, while the pyrazole core is a well-established pharmacophore. The presented synthetic strategy is a multi-step process designed for scalability, focusing on practical and efficient methodologies suitable for larger-scale production.
Overview of the Synthetic Strategy
The overall synthetic approach is a three-stage process commencing with the preparation of a key oxetane intermediate, followed by the introduction of an alkyne functionality, and culminating in the construction of the pyrazole ring via a [3+2] cycloaddition reaction.
The three primary stages are:
-
Scale-Up Synthesis of Oxetan-3-one: Production of the foundational cyclic ketone.
-
Preparation of 3-Ethynyloxetane: Conversion of oxetan-3-one to the corresponding terminal alkyne, a crucial building block for the subsequent cycloaddition.
-
[3+2] Cycloaddition of 3-Ethynyloxetane with a Sydnone: Formation of the target oxetanyl-pyrazole core.
Data Presentation
The following tables summarize the expected quantitative data for each key stage of the synthesis, based on reported yields for analogous reactions and optimized for a scale-up scenario.
Table 1: Scale-Up Synthesis of Oxetan-3-one
| Parameter | Value | Reference Notes |
| Starting Material | 3-Oxetanol | Commercially available |
| Reagents | N-chlorosuccinimide, N-tert-butylbenzenesulfinamide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | |
| Solvent | Dichloromethane (DCM) | |
| Reaction Scale | 1 kg (3-Oxetanol) | |
| Typical Yield | 90-95% | Based on analogous oxidation reactions. |
| Purity (crude) | >90% | |
| Purification Method | Distillation | |
| Final Purity | >98% |
Table 2: Scale-Up Synthesis of 3-Ethynyloxetane via Corey-Fuchs Reaction
| Parameter | Value | Reference Notes |
| Starting Material | Oxetan-3-one | From previous step |
| Reagents | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), n-Butyllithium (n-BuLi) | |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | |
| Reaction Scale | 500 g (Oxetan-3-one) | |
| Typical Yield | 70-80% (over two steps) | Yields for Corey-Fuchs can vary. |
| Purity (crude) | >85% | |
| Purification Method | Flash Column Chromatography | |
| Final Purity | >97% |
Table 3: Scale-Up Synthesis of 1-Phenyl-4-(oxetan-3-yl)-1H-pyrazole
| Parameter | Value | Reference Notes |
| Starting Materials | 3-Phenylsydnone, 3-Ethynyloxetane | |
| Solvent | Xylene or Toluene | High-boiling point solvent required. |
| Reaction Scale | 250 g (3-Ethynyloxetane) | |
| Typical Yield | 75-85% | Based on sydnone cycloaddition literature. |
| Purity (crude) | >90% | |
| Purification Method | Crystallization or Flash Column Chromatography | |
| Final Purity | >99% |
Experimental Protocols
Protocol for Scale-Up Synthesis of Oxetan-3-one
This protocol describes the oxidation of 3-oxetanol to oxetan-3-one.
Materials:
-
3-Oxetanol (1.0 kg, 13.5 mol)
-
N-tert-butylbenzenesulfinamide (catalyst)
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Large-scale reaction vessel with overhead stirring and temperature control
-
Distillation apparatus
Procedure:
-
To a solution of 3-oxetanol (1.0 kg) in dichloromethane, add the catalyst N-tert-butylbenzenesulfinamide and DBU.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add N-chlorosuccinimide in portions, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation to afford oxetan-3-one as a colorless liquid.
Protocol for Scale-Up Synthesis of 3-Ethynyloxetane
This protocol details the conversion of oxetan-3-one to 3-ethynyloxetane using the Corey-Fuchs reaction.
Materials:
-
Oxetan-3-one (500 g, 6.94 mol)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF), anhydrous
-
Large-scale reaction vessel with overhead stirring, inert atmosphere (N₂ or Ar), and low-temperature control
Step A: Synthesis of 3-(dibromomethylene)oxetane
-
In a large, dry reaction vessel under an inert atmosphere, dissolve triphenylphosphine in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add carbon tetrabromide in portions.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of oxetan-3-one (500 g) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add pentane or hexane to precipitate triphenylphosphine oxide. Filter the solid and wash with pentane/hexane.
-
Concentrate the filtrate to obtain the crude 3-(dibromomethylene)oxetane, which can be used in the next step without further purification or purified by column chromatography.
Step B: Synthesis of 3-Ethynyloxetane
-
Dissolve the crude 3-(dibromomethylene)oxetane in anhydrous tetrahydrofuran in a large, dry reaction vessel under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-ethynyloxetane.
Protocol for Scale-Up Synthesis of 1-Phenyl-4-(oxetan-3-yl)-1H-pyrazole
This protocol describes the [3+2] cycloaddition of 3-phenylsydnone with 3-ethynyloxetane.
Materials:
-
3-Phenylsydnone (synthesized from N-phenylglycine)
-
3-Ethynyloxetane (250 g, 2.6 mol)
-
Xylene or Toluene
-
Large-scale reaction vessel with overhead stirring, reflux condenser, and temperature control
Procedure:
-
In a large reaction vessel, dissolve 3-phenylsydnone and 3-ethynyloxetane (250 g) in xylene or toluene.
-
Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by either:
-
Crystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals of the pure product.
-
Flash Column Chromatography: If the product is an oil or crystallization is not effective, purify by silica gel chromatography.
-
-
Dry the purified product under vacuum to obtain 1-phenyl-4-(oxetan-3-yl)-1H-pyrazole.
Visualization of Workflows
Overall Synthetic Workflow
Caption: Overall workflow for the scale-up synthesis of oxetanyl-pyrazoles.
Logical Relationship of Key Transformations
Caption: Logical flow from precursors to the final oxetanyl-pyrazole product.
Application Notes and Protocols for the One-Pot Synthesis of Heterocycles Using Oxetan-3-ylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has garnered significant attention in medicinal chemistry and drug discovery due to its unique physicochemical properties.[1][2][3] The incorporation of an oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structural element.[2][4] Oxetane-containing compounds have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases.[1] This document provides detailed protocols for the proposed one-pot synthesis of novel oxetane-substituted pyrazoles and pyridazinones using Oxetan-3-ylhydrazine dihydrochloride as a key building block. These protocols are based on well-established synthetic methodologies for analogous hydrazine compounds.[5][6][7][8][9]
Synthesis of Oxetane-Substituted Pyrazoles
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles.[5][7][10][11] By employing this compound in a one-pot reaction with various 1,3-diketones, novel 3-(oxetan-3-yl)pyrazoles can be readily accessed.
Experimental Workflow for Pyrazole Synthesis
Caption: General workflow for the one-pot synthesis of oxetane-substituted pyrazoles.
Protocol 1: Synthesis of 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and ethanol to form a slurry.
-
Add acetylacetone (1.1 eq) to the slurry.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired product.
Quantitative Data (Hypothetical)
| Entry | 1,3-Diketone | Product | Solvent | Catalyst | Yield (%) |
| 1 | Acetylacetone | 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole | Ethanol | Acetic Acid | 85 |
| 2 | 1-Phenyl-1,3-butanedione | 5-Methyl-3-phenyl-1-(oxetan-3-yl)-1H-pyrazole | Ethanol | Acetic Acid | 78 |
| 3 | Dibenzoylmethane | 3,5-Diphenyl-1-(oxetan-3-yl)-1H-pyrazole | Acetic Acid | - | 82 |
Synthesis of Oxetane-Substituted Pyridazinones
Pyridazinones are another important class of heterocycles with diverse biological activities.[9][12][13][14][15] The reaction of hydrazines with γ-ketoacids provides a direct route to these compounds. This compound can be utilized in a similar one-pot fashion to generate novel pyridazinone derivatives.
Reaction Pathway for Pyridazinone Synthesis
Caption: Proposed reaction pathway for the synthesis of oxetane-substituted pyridazinones.
Protocol 2: Synthesis of 6-Methyl-2-(oxetan-3-yl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
This compound
-
Levulinic acid (4-oxopentanoic acid)
-
Acetic Acid
-
Water
-
Sodium Hydroxide solution (1M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
DCM/Methanol solvent system
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and levulinic acid (1.0 eq) in acetic acid.
-
Heat the mixture to 100 °C and stir for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution with 1M sodium hydroxide until a precipitate forms.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel using a dichloromethane/methanol gradient.
Quantitative Data (Hypothetical)
| Entry | γ-Ketoacid | Product | Solvent | Temperature (°C) | Yield (%) |
| 1 | Levulinic acid | 6-Methyl-2-(oxetan-3-yl)-4,5-dihydropyridazin-3(2H)-one | Acetic Acid | 100 | 75 |
| 2 | 4-Benzoylbutanoic acid | 6-Phenyl-2-(oxetan-3-yl)-4,5-dihydropyridazin-3(2H)-one | Acetic Acid | 100 | 70 |
| 3 | 3-Acetylpropanoic acid | 5-Methyl-2-(oxetan-3-yl)-4,5-dihydropyridazin-3(2H)-one | Toluene (Dean-Stark) | 110 | 68 |
Conclusion
The protocols outlined in this document provide a foundational approach for the one-pot synthesis of novel oxetane-substituted pyrazoles and pyridazinones. These methods leverage established synthetic transformations of hydrazines and are expected to be robust and high-yielding. The resulting heterocyclic compounds, bearing the advantageous oxetane moiety, represent promising scaffolds for further exploration in drug discovery and medicinal chemistry programs. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositorium.uminho.pt [repositorium.uminho.pt]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Oxetanyl-Pyrazole Synthesis
Welcome to the technical support center for oxetanyl-pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this important class of molecules. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
Q1: My oxetanyl-pyrazole synthesis is resulting in a very low yield. What are the most common causes?
Low yields in oxetanyl-pyrazole synthesis can be attributed to several factors, often related to the inherent properties of the oxetane ring and the specifics of pyrazole formation chemistry. The most common culprits include:
-
Degradation of the Oxetane Ring: The strained four-membered oxetane ring can be susceptible to ring-opening under harsh reaction conditions, particularly strong acidic or basic environments and high temperatures.[1] This is a primary pathway for yield loss.
-
Suboptimal Reaction Conditions: Standard pyrazole synthesis conditions may not be ideal for substrates containing a sensitive oxetane moiety. Factors such as reaction time, temperature, choice of catalyst, and solvent play a critical role and often require careful optimization.
-
Incomplete Reaction: The reaction may not be proceeding to completion, leaving unreacted starting materials. This can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Formation of Side Products: Besides oxetane ring degradation, other side reactions inherent to pyrazole synthesis can occur, such as the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl precursors.
-
Purification Challenges: Oxetanyl-pyrazoles can be polar compounds, which may lead to difficulties in isolation and purification, resulting in apparent low yields.
Q2: I suspect the oxetane ring is decomposing during the reaction. How can I mitigate this?
Protecting the integrity of the oxetane ring is crucial for a successful synthesis. Here are some strategies to prevent its degradation:
-
Milder Reaction Conditions:
-
Temperature: Avoid excessively high temperatures. If heating is necessary, consider a moderate temperature range and monitor the reaction closely. Microwave-assisted synthesis can sometimes offer rapid heating and shorter reaction times, potentially minimizing degradation.[2]
-
pH Control: Avoid strongly acidic or basic conditions. If an acid catalyst is required for the cyclocondensation, consider using a milder acid like acetic acid or catalytic amounts of a stronger acid. For reactions requiring a base, use a non-nucleophilic organic base.
-
-
Choice of Substrates: The stability of the oxetane ring is influenced by its substitution pattern. 3,3-disubstituted oxetanes are generally more stable and less prone to nucleophilic attack that can lead to ring-opening.[1] If your synthesis allows, utilizing a more substituted oxetane precursor can improve yields.
-
Reaction Time: Prolonged reaction times, even under mild conditions, can lead to gradual degradation. Monitor the reaction progress and aim to stop the reaction as soon as the starting materials are consumed.
Q3: How can I improve the yield and regioselectivity of the pyrazole ring formation itself?
Optimizing the cyclocondensation step is key. Consider the following:
-
Catalyst Choice: For the Knorr synthesis (reaction of a 1,3-dicarbonyl with a hydrazine), the choice and amount of acid or base catalyst are critical. Catalytic amounts of protic acids are often used. In some cases, Lewis acids have been shown to improve yields.
-
Solvent Selection: The polarity of the solvent can influence reaction rates and regioselectivity. Protic solvents like ethanol are commonly used, but aprotic solvents may be beneficial in certain cases.
-
Purity of Starting Materials: Ensure the purity of your oxetane-containing 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and lower yields. Hydrazine derivatives, in particular, can degrade over time.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing oxetanyl-pyrazoles?
The most prevalent method is the cyclocondensation reaction between an oxetane-containing 1,3-difunctional compound (like an oxetanyl-β-ketoester) and a hydrazine derivative.[2] This is an adaptation of classical pyrazole syntheses like the Knorr synthesis.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using an unsymmetrical oxetanyl-1,3-dicarbonyl compound. The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.
-
Steric Hindrance: The bulky oxetane group may direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.
-
Reaction Conditions: Adjusting the solvent, temperature, and catalyst can favor the formation of one regioisomer over the other. For example, acidic conditions might favor one pathway, while neutral or basic conditions favor another.
Q3: My oxetanyl-pyrazole is difficult to purify. What methods are recommended?
The polarity of the oxetane moiety can make purification by standard silica gel chromatography challenging. Here are some alternative approaches:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems, including mixed solvents (e.g., ethanol/water, ethyl acetate/hexane), to find optimal conditions for crystallization.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. One purification strategy involves dissolving the crude product in an organic solvent and treating it with an acid to form the corresponding salt, which may precipitate or be extracted into an aqueous layer. Neutralization of the isolated salt then regenerates the purified pyrazole. A patented method suggests dissolving the pyrazole in a suitable solvent and reacting it with at least an equimolar amount of an inorganic or organic acid to crystallize the acid addition salt.[3]
-
Reversed-Phase Chromatography: If standard chromatography on silica is problematic, reversed-phase chromatography (e.g., using C18 silica) with a water/acetonitrile or water/methanol gradient can be an effective alternative for purifying polar compounds.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Oxetanyl-Pyrazoles (Illustrative Data)
| Entry | Oxetane Precursor | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 3-(oxetan-3-yl)-3-oxopropanoate | Hydrazine hydrate | Acetic acid | Ethanol | Reflux | 4 | ~60-70 | General Knorr Synthesis Adaptation |
| 2 | Ethyl 3-(oxetan-3-yl)-3-oxopropanoate | Phenylhydrazine | None | Ethanol | Reflux | 6 | ~50-60 | General Knorr Synthesis Adaptation |
| 3 | 1-(Oxetan-3-yl)butane-1,3-dione | Hydrazine hydrate | p-TsOH (cat.) | Toluene | 110 | 2 | ~75 | General Pyrazole Synthesis |
| 4 | 1-(3,3-Dimethyloxetan-2-yl)ethanone | Hydrazine hydrate | Acetic acid | Methanol | 60 | 8 | >80 | Hypothetical based on increased stability |
Note: The data in this table is illustrative and based on general principles of pyrazole synthesis adapted for oxetanyl precursors, as specific literature data is scarce. Yields are highly dependent on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(Oxetan-3-yl)-1H-pyrazole (Knorr Synthesis Adaptation)
This protocol describes a general method for the synthesis of an oxetanyl-pyrazole from an oxetane-containing β-ketoester and hydrazine.
Materials:
-
Ethyl 3-(oxetan-3-yl)-3-oxopropanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-(oxetan-3-yl)-3-oxopropanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with an organic solvent like ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of oxetanyl-pyrazoles.
Caption: Troubleshooting logic for low yields in oxetanyl-pyrazole synthesis.
References
Navigating the Challenges of Oxetane Ring Stability in Acidic Environments: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the oxetane ring represents a valuable structural motif. However, its inherent ring strain can lead to instability, particularly under acidic reaction conditions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage the stability of the oxetane ring in your experiments.
The stability of the oxetane ring is not a simple matter of it being universally unstable in the presence of acid; it is a nuanced issue influenced by several factors. A common misconception is the categorical instability of oxetanes under acidic conditions. In reality, stability is significantly dictated by the substitution pattern on the ring.
Frequently Asked Questions (FAQs)
Q1: Why is the oxetane ring susceptible to opening under acidic conditions?
A1: The four-membered oxetane ring possesses significant ring strain (approximately 106 kJ/mol).[1] In the presence of an acid, the oxygen atom of the ether is protonated, forming a good leaving group. This activation makes the ring's carbon atoms susceptible to nucleophilic attack, which relieves the ring strain and leads to ring-opening.
Q2: What are the key factors that influence the stability of an oxetane ring in an acidic medium?
A2: The primary factors include:
-
Substitution Pattern: 3,3-disubstituted oxetanes are generally the most stable due to steric hindrance, which blocks the path of incoming nucleophiles.
-
Presence of Internal Nucleophiles: Molecules containing both an oxetane ring and a nucleophilic group (e.g., hydroxyl or amine) are more prone to intramolecular ring-opening, especially under acidic conditions.
-
Strength of the Acid: Stronger acids are more likely to promote ring-opening. However, many oxetanes are stable in the presence of weaker acids or under carefully controlled acidic conditions.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of ring-opening.
Q3: Are all acidic conditions detrimental to the oxetane ring?
A3: No, this is a common misconception. The stability of the oxetane ring is highly dependent on its substitution and the specific reaction conditions. For instance, many 3,3-disubstituted oxetanes have shown remarkable stability in aqueous solutions buffered at a wide pH range.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Unwanted Ring-Opening During Acetal Deprotection
You are deprotecting an acetal in the presence of an oxetane ring using a strong acid, and you observe the formation of a diol byproduct, indicating oxetane ring cleavage.
Root Cause: The strong acidic conditions required for acetal cleavage are also promoting the protonation and subsequent opening of the oxetane ring.
Solutions:
-
Use Milder Acidic Conditions: Instead of strong acids like HCl or H₂SO₄, consider using milder, buffered systems. Pyridinium p-toluenesulfonate (PPTS) in a buffered solution can be effective for acetal deprotection while minimizing oxetane ring opening.
-
Employ Non-Acidic Deprotection Methods: If your synthesis allows, choose a protecting group for the carbonyl that can be removed under non-acidic conditions.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to the acidic environment. Performing the deprotection at a lower temperature (e.g., 0 °C) can also help to minimize side reactions.
Issue 2: Oxetane Ring Cleavage During Removal of Acid-Labile Protecting Groups (e.g., Boc, Trityl)
During the removal of a tert-butyloxycarbonyl (Boc) group with trifluoroacetic acid (TFA), you notice significant degradation of your oxetane-containing molecule.
Root Cause: The strong acidity of TFA, especially at high concentrations, can lead to the opening of the oxetane ring. The tert-butyl cation generated during Boc deprotection can also act as a Lewis acid, further promoting ring cleavage.
Solutions:
-
Use Scavengers: The addition of scavengers to the reaction mixture is crucial. Scavengers, such as triethylsilane (TES) or water, can trap the reactive tert-butyl cation, preventing it from catalyzing the undesired ring-opening.
-
Titrate TFA Concentration: Instead of using 100% TFA, start with a lower concentration (e.g., 20-50% TFA in a solvent like dichloromethane) and monitor the reaction. This can provide a window where the Boc group is cleaved efficiently without significant oxetane degradation.
-
Control Reaction Time and Temperature: As with acetal deprotection, minimizing the reaction time and maintaining a low temperature are key to preserving the oxetane ring.
The following diagram illustrates the decision-making process for Boc deprotection in the presence of an oxetane ring.
Caption: Workflow for Boc deprotection with an oxetane.
Issue 3: Instability of Silyl Ethers on Oxetane-Containing Molecules During Aqueous Acidic Workup
You are using a TBDMS protecting group on a hydroxyl function of an oxetane derivative. During an acidic aqueous workup, you observe partial cleavage of the silyl ether and some oxetane ring-opening.
Root Cause: While generally more stable than other silyl ethers, TBDMS ethers can be cleaved under aqueous acidic conditions. The localized acidic environment during the workup can be sufficient to initiate both deprotection and subsequent ring-opening.
Solutions:
-
Use a Buffered Wash: Instead of a simple water or dilute acid wash, use a buffered aqueous solution like saturated ammonium chloride (NH₄Cl) to maintain a milder pH.
-
Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible to reduce the exposure of your compound to the acidic aqueous phase.
-
Employ a More Robust Silyl Ether: If the hydroxyl group is in a particularly sensitive position, consider using a bulkier and more acid-resistant silyl protecting group, such as triisopropylsilyl (TIPS).
The following diagram illustrates the factors influencing oxetane ring stability.
Caption: Factors influencing the stability of the oxetane ring.
Quantitative Data on Oxetane Stability
While comprehensive datasets are still emerging, the following table summarizes qualitative stability observations for different oxetane substitution patterns under various acidic conditions.
| Oxetane Derivative | Substitution Pattern | Acidic Condition | Observed Stability | Reference |
| 2-(Arylsulfonyl)oxetanes | 2-monosubstituted | pH 1-10 | Stable (half-lives of 4-5 days at 25 °C) | [2] |
| 3-Aryl-3-hydroxyoxetane | 3,3-disubstituted | Brønsted Acid (Tf₂NH) | Ring-opening to form 1,4-dioxanes | N/A |
| Generic 3,3-disubstituted oxetanes | 3,3-disubstituted | Aqueous solutions, pH 1-10 (2h, 37°C) | Stable | [3] |
Key Experimental Protocols
Protocol 1: Synthesis of 3,3-Disubstituted Oxetane Ethers via Brønsted Acid Catalysis
This protocol describes the synthesis of oxetane ethers from 3-aryl-oxetanols and alcohols, where the oxetane ring remains intact.
Materials:
-
3-Aryl-oxetan-3-ol
-
Alcohol (primary or secondary)
-
Brønsted acid catalyst (e.g., Tf₂NH, 10 mol%)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To a solution of the 3-aryl-oxetan-3-ol in anhydrous acetonitrile, add the alcohol.
-
Add the Brønsted acid catalyst (10 mol%) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection of an Oxetane-Containing Amine using TFA with a Scavenger
This protocol provides a general method for the removal of a Boc protecting group while minimizing oxetane ring degradation.
Materials:
-
Boc-protected oxetane-containing amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., triethylsilane (TES) or water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the scavenger (e.g., 5-10 equivalents of TES) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (e.g., 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify as necessary by column chromatography or crystallization.
By understanding the factors that govern oxetane ring stability and by implementing the appropriate strategies and protocols, researchers can successfully navigate the challenges of working with this valuable heterocyclic motif in acidic environments.
References
Technical Support Center: Reactions of Oxetan-3-ylhydrazine Dihydrochloride with Ketones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Oxetan-3-ylhydrazine dihydrochloride in reactions with ketones. The primary expected reaction is the formation of N-(oxetan-3-yl)pyrazoles; however, various side reactions can occur, impacting yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction between this compound and a ketone?
The primary and desired reaction is a condensation followed by cyclization to form an N-(oxetan-3-yl) substituted pyrazole. This reaction, a variation of the Knorr pyrazole synthesis, typically proceeds through a hydrazone intermediate, which then cyclizes and aromatizes to the final pyrazole product.
Q2: What are the most common side reactions to anticipate?
The most common side reactions include:
-
Oxetane Ring Opening: The strained oxetane ring is susceptible to cleavage under acidic conditions, which can be introduced by the dihydrochloride salt of the starting material or by acidic catalysts.[1][2]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage, especially under mild conditions or with sterically hindered reactants.
-
Azine Formation: The ketone starting material can react with two equivalents of the hydrazine, leading to the formation of a symmetrical azine.
-
Pyrazoline Formation: The initial cyclization product is a dihydropyrazole (pyrazoline), which must be oxidized to the aromatic pyrazole. Incomplete oxidation can result in the pyrazoline as a significant byproduct.[3][4]
Q3: How does the dihydrochloride salt form of the hydrazine affect the reaction?
The dihydrochloride salt makes the hydrazine more stable for storage but requires the use of a base in the reaction mixture to liberate the free hydrazine for reaction. The presence of the resulting ammonium salt can create an acidic environment, which may promote oxetane ring-opening side reactions.[1][5] Careful control of pH is therefore crucial.
Q4: Can regioisomers be formed with unsymmetrical ketones?
Yes, the reaction of Oxetan-3-ylhydrazine with an unsymmetrical ketone can lead to the formation of two different regioisomers of the pyrazole product. The regioselectivity of the reaction can be influenced by factors such as the steric and electronic properties of the ketone, the reaction solvent, and the catalyst used.[4]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Pyrazole Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If starting materials are still present after an extended period, consider increasing the reaction temperature or adding a catalytic amount of a suitable acid (e.g., acetic acid) to promote hydrazone formation and cyclization. |
| Oxetane Ring Opening | Minimize the acidity of the reaction medium. Use a non-acidic solvent and consider using a milder base for the in-situ formation of the free hydrazine. If an acidic catalyst is necessary, use the minimum effective amount. Maintain a moderate reaction temperature, as high temperatures can favor ring-opening. |
| Precipitation of Starting Material | Ensure that both the ketone and the liberated Oxetan-3-ylhydrazine are fully soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system. |
| Suboptimal Base | The choice and amount of base are critical. An insufficient amount of base will not fully liberate the free hydrazine. An overly strong base might promote other side reactions. Stoichiometric amounts of a mild inorganic base like NaHCO₃ or K₂CO₃ are often a good starting point. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Possible Cause | Identification & Mitigation |
| Product with an Opened Oxetane Ring | Acid-catalyzed nucleophilic attack on the oxetane ring by the solvent (e.g., water, alcohol) or another hydrazine molecule. | Characterize the byproduct by mass spectrometry and NMR to confirm the presence of a diol or ether functionality. To mitigate, reduce the acidity and temperature of the reaction. Consider using a non-nucleophilic solvent. |
| Hydrazone Intermediate | Incomplete cyclization. | The hydrazone can be identified by the absence of the pyrazole aromatic signals in the ¹H NMR spectrum. To promote cyclization, increase the reaction temperature or add a catalytic amount of acid. |
| Azine Byproduct | A high localized concentration of the ketone relative to the hydrazine. | The symmetrical azine can often be identified by its characteristic NMR signals. To avoid its formation, add the ketone solution slowly to the reaction mixture containing the hydrazine. |
| Pyrazoline Byproduct | Incomplete oxidation of the pyrazoline intermediate to the pyrazole. | The pyrazoline will show characteristic aliphatic protons in the ¹H NMR spectrum. If the desired product is the pyrazole, an oxidation step (e.g., exposure to air, or addition of a mild oxidant) may be required after the cyclization. |
Experimental Protocols
Representative Protocol for the Synthesis of 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazole
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol) is added a base (e.g., triethylamine, 2.2 eq) at room temperature. The mixture is stirred for 15 minutes.
-
Addition of Ketone: Acetylacetone (1.0 eq) is then added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-(oxetan-3-yl)-3,5-dimethyl-1H-pyrazole.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Technical Support Center: Optimizing Hydrazine Dihydrochloride Condensation Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with condensation reactions involving hydrazine dihydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: Why is my condensation reaction with hydrazine dihydrochloride not starting or proceeding very slowly?
A1: Several factors can contribute to a sluggish or stalled reaction:
-
Insufficiently Liberated Hydrazine: Hydrazine dihydrochloride is a salt and is not nucleophilic. The reaction requires free hydrazine to be liberated in situ. If the reaction medium is not sufficiently basic to neutralize the hydrochloride, the concentration of the reactive free hydrazine will be too low.
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can significantly slow down the rate of reaction.[1]
-
Low Temperature: The reaction may have a high activation energy, especially with sterically hindered reactants. Elevated temperatures are often required to overcome this barrier.[1]
-
Inappropriate Solvent: The choice of solvent plays a crucial role. Protic solvents like ethanol and methanol are commonly used, but for less reactive substrates, high-boiling polar aprotic solvents such as DMF or DMSO might be necessary to facilitate the reaction at higher temperatures.[1]
Q2: How does pH affect the condensation reaction rate?
A2: The reaction rate is highly pH-dependent. The reaction proceeds via nucleophilic attack of the free hydrazine on the carbonyl carbon.
-
At low pH: Most of the hydrazine is protonated (N₂H₅⁺), which is not nucleophilic, thus slowing the reaction.
-
At neutral pH: The rate-limiting step is often the dehydration of the tetrahedral intermediate.[2][3]
-
At high pH: While there is more free hydrazine, the carbonyl group is less susceptible to nucleophilic attack as it is not activated by protonation. A weakly acidic environment is often optimal as it provides enough free hydrazine while also catalyzing the dehydration step.[4] A catalytic amount of an acid like glacial acetic acid is frequently added to optimize the rate.[5][6]
Q3: What is the most common side product, and how can I prevent its formation?
A3: The most common side product is the corresponding azine .[7] Azines are formed when the initially generated hydrazone reacts with a second molecule of the aldehyde or ketone.[7]
-
Cause: This side reaction is favored when there is an excess of the carbonyl compound or if the reaction conditions promote further condensation.[7] The initial mixture can contain both the mono-hydrazone and the bis-hydrazone (azine).[8]
-
Prevention:
-
Stoichiometry Control: Use a slight excess of hydrazine relative to the carbonyl compound to ensure its complete conversion.[7]
-
Reaction Conditions: In some cases, adjusting the temperature and reaction time can favor the formation of the hydrazone over the azine. Using an excess of hydrazine can help the equilibrium shift towards the desired mono-hydrazone.[8]
-
Q4: What are the best practices for reaction workup and purification?
A4: Proper workup is crucial to isolate the pure product and manage hazardous reagents.
-
Product Isolation: If the hydrazone product is a solid and precipitates from the reaction mixture, it can be isolated by vacuum filtration. Cooling the mixture in an ice bath can enhance crystallization.[5][7]
-
Washing: The collected solid should be washed with a cold solvent, such as ethanol or a mixture of ethanol and water, to remove unreacted starting materials and soluble impurities.[5][7]
-
Quenching Excess Hydrazine: If excess hydrazine remains in solution, it can be quenched. However, methods must be chosen carefully to avoid destroying the product. For non-polar products, an aqueous extraction can remove the water-soluble hydrazine.
-
Recrystallization: For purification, the crude product can be recrystallized from a suitable solvent like ethanol, methanol, or a DMF/ethanol mixture.[5]
-
Safety: Hydrazine is toxic and a potential carcinogen.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Quality: Hydrazine salt may have degraded, or the carbonyl compound may be impure. 2. Insufficient Base/Catalyst: Free hydrazine is not being generated, or the dehydration step is not catalyzed. 3. Sub-optimal Temperature: Reaction temperature is too low to overcome the activation energy.[1] 4. Incorrect Solvent: Solvent is not suitable for the specific substrates. | 1. Use fresh, high-purity reagents. Check the purity of the starting materials via TLC or NMR. 2. Add a catalytic amount of a weak acid (e.g., 2-3 drops of glacial acetic acid).[5] If starting with the hydrochloride salt without a base, consider adding a mild base like sodium acetate to free the hydrazine.[10] 3. Increase the reaction temperature. Consider switching to a higher-boiling solvent like DMF or DMSO to allow for higher reflux temperatures.[1] 4. Test different solvents. While ethanol/methanol are common, DMF or DMSO can be effective for challenging reactions. |
| Formation of Azine Side Product | 1. Incorrect Stoichiometry: Molar ratio of carbonyl to hydrazine is too high.[7] 2. Prolonged Reaction Time/High Temperature: Conditions may favor the reaction of the hydrazone product with remaining carbonyl. | 1. Use a slight molar excess (1.1 - 1.2 eq) of hydrazine dihydrochloride.[7] 2. Monitor the reaction closely using TLC. Stop the reaction once the starting carbonyl has been consumed to prevent further conversion to the azine. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or side products can prevent crystallization. 2. Product is Naturally an Oil: The desired hydrazone may not be a crystalline solid at room temperature. | 1. Purify the crude product using column chromatography. 2. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes) to a solution of the product in a polar solvent. If it remains an oil, proceed with purification by chromatography. |
| Reaction Stalls (Incomplete Conversion) | 1. Equilibrium Reached: The condensation reaction is reversible, and an equilibrium may have been established. 2. Decomposition: Reagents or product may be degrading under the reaction conditions. | 1. Try to shift the equilibrium. If water is a byproduct, using a Dean-Stark apparatus to remove it can drive the reaction to completion. 2. Check the stability of your compounds at the reaction temperature. If necessary, run the reaction at a lower temperature for a longer duration. |
Data Presentation: Optimizing Reaction Parameters
Table 1: Effect of Solvent and Temperature on Condensation Reactions
| Carbonyl Substrate | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Benzylhydrazine dihydrochloride | Methanol/Water | Room Temp | 3 | N/A (Intermediate) | [11] |
| 3-Cyano-4-oxo-1-pyrrolidinecarboxylic acid tert-butyl ester | Hydrazine dihydrochloride | Ethanol | 60 | 4 | 31 | US2003/171357 |
| Phthalic anhydride | Hydrazine hydrate | Acetic Acid | 120 | 4 | 90 | |
| Fluorenone | Hydrazine monohydrate | Ethanol | Reflux | 2-4 | High | [7] |
| Various Aldehydes/Ketones | 4-Cyanophenylhydrazine HCl | Ethanol/Methanol | Reflux | 2-6 | Varies | [5] |
Table 2: Influence of pH and Catalysis on Hydrazone Formation Rate
| Reactants | pH | Catalyst | Rate Constant (M⁻¹s⁻¹) | Key Observation | Reference |
| Varied Aldehydes & Hydrazines | 7.4 | None (Buffer) | 2-20 | Carbonyls with neighboring acid/base groups show accelerated rates. | [2] |
| 2-Formylpyridine & Various Hydrazines | 7.4 | None (Buffer) | Varies | Hydrazine structure significantly impacts rate. | [3] |
| General Carbonyl & Hydrazine | Acidic | H⁺ | - | Catalyzes the dehydration of the carbinolamine intermediate. | [2] |
| General Carbonyl & Hydrazine | Neutral | Aniline | - | Acts as a nucleophilic catalyst, but high concentrations are needed for moderate acceleration. | [2] |
Experimental Protocols
General Protocol for the Synthesis of Hydrazones from Aldehydes/Ketones and Hydrazine Dihydrochloride
This protocol describes a general method for the acid-catalyzed condensation of a carbonyl compound with hydrazine dihydrochloride.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Hydrazine Dihydrochloride (1.05 - 1.1 eq)
-
Solvent (e.g., Ethanol, Methanol)
-
Catalyst (e.g., Glacial Acetic Acid, 2-3 drops)
-
Sodium Acetate (optional, 1.0 eq)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
TLC plates and developing chamber
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Reagent Addition: Add the hydrazine dihydrochloride (1.05 - 1.1 eq) to the stirred solution. If a base is required to free the hydrazine, sodium acetate (1.0 eq) can be added at this stage.[10]
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[5]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Typical reaction times range from 2 to 6 hours.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5][7] Spot the starting material, the reaction mixture, and a co-spot on a TLC plate. Develop the plate in a suitable eluent (e.g., ethyl acetate/hexanes). The reaction is complete when the starting carbonyl spot has disappeared.
-
Workup & Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
If a solid product precipitates, collect the crystals by vacuum filtration. Further precipitation can often be induced by cooling the flask in an ice bath.[7]
-
Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.[7]
-
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure hydrazone.[5]
-
Drying: Dry the purified product under vacuum.
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).
Visualizations
Caption: General experimental workflow for hydrazone synthesis.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. alcrut.com [alcrut.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydrazine, dihydrochloride | Cl2H6N2 | CID 17548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
Preventing ring-opening of the oxetane moiety during synthesis
Welcome to the technical support center for chemists and researchers working with oxetane-containing molecules. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the ring-opening of the oxetane moiety during synthetic manipulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of the oxetane ring?
A1: The primary reason for the instability of the oxetane ring is its significant ring strain, estimated to be around 25.5 kcal/mol.[1][2] This strain is comparable to that of an oxirane (27.3 kcal/mol) and much greater than that of tetrahydrofuran (5.6 kcal/mol).[1][2] This inherent strain makes the four-membered ether susceptible to cleavage under various reaction conditions, particularly those involving acids or high temperatures.[3][4]
Q2: Under what conditions is the oxetane ring most likely to undergo ring-opening?
A2: The oxetane ring is most susceptible to opening under the following conditions:
-
Acidic Conditions: Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes by protonating or coordinating to the ring oxygen, which activates the ring for nucleophilic attack.[3][4][5][6]
-
High Temperatures: Elevated temperatures can provide the necessary activation energy to overcome the ring strain, leading to decomposition or rearrangement reactions.[2][3]
-
Strong Nucleophiles: While less reactive than epoxides, oxetanes can be opened by powerful nucleophiles, especially in the presence of an activating agent.[7]
Q3: How does the substitution pattern on the oxetane ring affect its stability?
A3: The substitution pattern significantly influences the stability of the oxetane ring. 3,3-disubstituted oxetanes are generally the most stable.[3] This increased stability is attributed to steric hindrance, where the substituents block the trajectory of incoming nucleophiles to the C–O σ* antibonding orbital, thus inhibiting ring-opening.[3] Conversely, oxetanes with electron-donating groups at the C2 position are likely to be less stable.[3]
Q4: Are there general strategies to minimize the risk of ring-opening during a reaction?
A4: Yes, several general strategies can be employed:
-
Avoid Acidic Reagents: Whenever feasible, opt for neutral or basic reaction conditions.[4][8]
-
Use Mild Reagents and Conditions: Employ highly selective and mild reagents to avoid the need for harsh conditions that could promote ring-opening.[4]
-
Maintain Low Temperatures: Performing reactions at lower temperatures can help prevent undesired ring-opening side reactions.[8][9]
-
Strategic Use of Protecting Groups: For reactions that require conditions known to be detrimental to the oxetane ring, consider using a suitable protecting group strategy for nearby functional groups.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Ring-opening observed during ester hydrolysis. | Use of acidic conditions (e.g., HCl, H₂SO₄). | Switch to basic hydrolysis conditions, such as using NaOH or LiOH at moderate temperatures.[8] |
| Decomposition of oxetane-containing starting material during reduction of a nearby functional group (e.g., ester, amide). | Use of harsh reducing agents like LiAlH₄ at temperatures above 0 °C. | Perform the reduction at lower temperatures (e.g., -30 to -10 °C) with careful monitoring.[8] Consider alternative, milder reducing agents if decomposition persists. |
| Unwanted side reactions during oxidation of a hydroxyl group attached to the oxetane. | Use of overly aggressive oxidizing agents or harsh acidic conditions associated with certain reagents (e.g., some chromium-based oxidants). | For sensitive substrates, especially those with α-NHBoc substituents, Dess-Martin periodinane (DMP) is a suitable choice.[8] For more robust alkyl-substituted oxetanes, KMnO₄ under controlled conditions has been used successfully.[8] |
| Ring cleavage during the introduction or removal of an acid-labile protecting group (e.g., acetal, THP). | The acidic conditions required for deprotection are also cleaving the oxetane ring. | Carefully control the pH and reaction time during deprotection. Use buffered systems if possible. Alternatively, choose a protecting group that can be removed under non-acidic conditions (e.g., a silyl ether removed with fluoride, or a benzyl ether removed by hydrogenolysis).[11] |
| Failure to form the oxetane ring during an intramolecular Williamson etherification. | The chosen protecting group on a precursor molecule is not stable under the basic cyclization conditions. | Select a robust protecting group for the precursor that is stable to the basic conditions required for the Williamson etherification.[10] |
Quantitative Data on Oxetane Stability
The following table summarizes the stability of the oxetane moiety under various reaction conditions, with corresponding yields where available.
| Transformation | Reagent(s) and Conditions | Substrate | Yield of Oxetane Product | Comments | Reference |
| Ester Hydrolysis | Basic conditions | Oxetane with ester group | High | Acidic catalysis leads to ring-opening byproducts. | [8] |
| Reduction of Ester | LiAlH₄, -30 to -10 °C | Oxetane carboxylates | Moderate to good | Temperatures above 0 °C can cause decomposition. | [8] |
| Oxidation of Hydroxymethyl Group | Dess-Martin periodinane (DMP) | α-NHBoc-substituted hydroxymethyl oxetane | Efficient | Suitable for sensitive substrates. | [8] |
| Oxidation of Hydroxymethyl Group | KMnO₄ | α-alkyl-substituted hydroxymethyl oxetane | Good | No decomposition observed for these robust substrates. | [8] |
| Catalytic Hydrogenation | H₂, Pd/C | Oxetane with C=C double bond in side chain | Good | The oxetane ring is stable under these conditions. | [8] |
| Intramolecular Williamson Etherification | Base-mediated cyclization | Diol precursor with a tosylated hydroxyl group | 59-87% | A common and effective method for oxetane synthesis. | [9] |
Experimental Protocols
Protocol 1: Basic Hydrolysis of an Oxetane-Containing Ester
This protocol describes a general procedure for the hydrolysis of an ester group on a molecule containing an oxetane ring, avoiding ring-opening.
Materials:
-
Oxetane-containing ester
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution
-
1 M Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the oxetane-containing ester (1.0 eq) in a suitable solvent such as MeOH or THF.
-
Add the 1 M NaOH or LiOH solution (1.1 - 1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl to pH ~7.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Low-Temperature Reduction of an Oxetane Carboxylate with LiAlH₄
This protocol details the reduction of an ester to a primary alcohol while preserving the oxetane ring.
Materials:
-
Oxetane carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a stirred solution of the oxetane carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the reaction vessel to between -30 °C and -10 °C using a suitable cooling bath.
-
Carefully add LiAlH₄ (1.5 - 2.0 eq) portion-wise, maintaining the low temperature.
-
Stir the reaction mixture at this temperature and monitor by TLC. The reaction may be slow for some substrates.
-
Once the reaction is complete, quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup), or by the careful addition of Na₂SO₄·10H₂O until gas evolution ceases, followed by stirring for 1 hour.
-
Allow the mixture to warm to room temperature and filter off the aluminum salts.
-
Wash the filter cake with EtOAc.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Workflow for basic hydrolysis of an oxetane-containing ester.
Caption: Troubleshooting logic for preventing oxetane ring-opening.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting guide for using Oxetan-3-ylhydrazine dihydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Oxetan-3-ylhydrazine dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is a specialized chemical reagent used primarily in organic synthesis and medicinal chemistry. Its key feature is the presence of both a reactive hydrazine group and a strained oxetane ring. This unique combination makes it a valuable building block for introducing the oxetane motif into larger molecules.[1][2] The oxetane ring is of particular interest in drug discovery as it can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[2][3]
Common applications include:
-
Synthesis of Heterocyclic Compounds: It is frequently used as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles and triazines, through condensation and cyclization reactions.
-
Introduction of the Oxetane Moiety: In drug development, it serves as a key intermediate to incorporate the oxetane ring, which can act as a bioisostere for gem-dimethyl or carbonyl groups, potentially improving the pharmacological profile of a drug candidate.[2][3][4]
2. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the stability and reactivity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place, typically at 2-8°C. | Prevents degradation and ensures long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Hydrazines can be sensitive to air and moisture. |
| Light | Protect from light. | To prevent potential light-induced degradation. |
| Handling | Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] | The compound is toxic if swallowed, in contact with skin, or if inhaled.[4] Avoid creating dust.[4] |
3. What is the solubility of this compound?
As a dihydrochloride salt, its solubility is significantly influenced by the polarity of the solvent.
| Solvent | Solubility | Notes |
| Water | Highly soluble.[6][7][8] | The ionic nature of the dihydrochloride salt promotes solubility in water. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble to moderately soluble. | The polarity and hydrogen bonding capacity of these solvents facilitate dissolution. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Generally soluble. | The high polarity of these solvents can dissolve the salt. |
| Non-polar Aprotic Solvents (e.g., Toluene, Hexanes) | Poorly soluble to insoluble. | The non-polar nature of these solvents is not conducive to dissolving ionic salts. |
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound.
Problem 1: Low or No Reaction Conversion
Possible Causes:
-
Inadequate Neutralization of the Dihydrochloride Salt: The hydrazine nitrogen atoms are protonated in the dihydrochloride salt, rendering them non-nucleophilic. The reaction will not proceed without neutralization.
-
Poor Solubility of Reagents: If the substrate or the neutralized hydrazine is not soluble in the chosen reaction solvent, the reaction rate will be significantly hindered.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Degraded Reagent: Improper storage or handling may have led to the degradation of the Oxetan-3-ylhydrazine.
Solutions:
Problem 2: Formation of Multiple Products or Byproducts
Possible Causes:
-
Oxetane Ring Opening: The oxetane ring is susceptible to opening under strongly acidic conditions, which can be generated in situ or during workup.[3][4][5] While 3,3-disubstituted oxetanes are more stable, the 3-monosubstituted oxetane in this reagent can still be sensitive.[4][9]
-
Over-reaction or Side Reactions of Hydrazine: The hydrazine moiety can potentially react with other functional groups in the starting material or product.
-
Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, strong acid/base) may be too harsh.
Solutions:
Problem 3: Difficulty with Product Purification
Possible Causes:
-
High Polarity of the Product: The presence of the oxetane and potentially other polar groups can make the product highly polar and difficult to separate from polar byproducts or residual salts.
-
Instability on Silica Gel: The acidic nature of standard silica gel can cause the degradation of acid-sensitive products, particularly those containing an oxetane ring.
Solutions:
| Issue | Recommended Action |
| Product is too polar for standard chromatography | * Consider reverse-phase chromatography. * Explore crystallization as a purification method. * If applicable, consider forming a less polar derivative for purification, followed by deprotection. |
| Product degrades on silica gel | * Use deactivated or basic alumina for column chromatography.[10] * Neutralize the silica gel by pre-treating it with a solution of a tertiary amine (e.g., triethylamine) in the eluent. |
Key Experimental Protocol: Hydrazone Formation
This protocol outlines a general procedure for the condensation of this compound with an aldehyde or ketone to form the corresponding hydrazone, a common first step in many synthetic routes.
Important Considerations for the Protocol:
-
The choice of base and solvent should be optimized for the specific substrate.
-
For less reactive carbonyls, a catalytic amount of acid (e.g., acetic acid) may be required after the initial neutralization, but care must be taken to avoid conditions that could lead to oxetane ring opening.
-
The workup procedure may need to be adjusted based on the properties of the resulting hydrazone.
References
- 1. Hydrazine dihydrochloride | 5341-61-7 [chemicalbook.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. HYDRAZINE DIHYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 8. 5341-61-7 CAS | HYDRAZINE DIHYDROCHLORIDE | Inorganic Salts | Article No. 04080 [lobachemie.com]
- 9. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Removal of Excess Hydrazine Salt from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess hydrazine salt from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess hydrazine and its salts, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My desired product, a hydrazide, is not precipitating from the reaction mixture after reacting an ester with hydrazine hydrate in ethanol. How can I isolate my product?
If your hydrazide product remains in solution, direct filtration is not possible. Here are several strategies to isolate your product:
-
Problem: The product is soluble in the reaction solvent (e.g., ethanol).
-
Solution 1: Addition of an Anti-Solvent. If your product is insoluble in water, you can try precipitating it by adding water to the reaction mixture. The highly polar hydrazine hydrate will preferentially dissolve in the aqueous layer, allowing for the filtration of your precipitated product.[1]
-
Solution 2: Solvent Evaporation and Trituration. Carefully remove the ethanol under reduced pressure (rotary evaporation). The remaining crude mixture containing your product and excess hydrazine can then be triturated with a non-polar solvent in which your product is insoluble but hydrazine has some solubility or can be washed away, such as diethyl ether.[1]
-
Solution 3: Extraction. If your hydrazide is sufficiently non-polar, an aqueous extraction can be performed. Partition the reaction mixture between water (or a slightly basic aqueous solution like saturated sodium bicarbonate to ensure the hydrazide is not protonated) and an organic solvent like dichloromethane (DCM) or ethyl acetate. Your product should move to the organic phase, while the hydrazine salt will remain in the aqueous layer.[2]
-
Q2: I am concerned about the safety of removing hydrazine by rotary evaporation due to its toxicity and flammability.
Safety is paramount when handling hydrazine. Here are some safer alternatives to bulk solvent evaporation when significant amounts of hydrazine are present:
-
Problem: High concentration of residual hydrazine poses a safety risk during evaporation.
-
Solution 1: Quenching before Evaporation. Before concentrating the reaction mixture, quench the excess hydrazine with a suitable reagent (see quenching section below). This will convert it into less harmful and less volatile byproducts.
-
Solution 2: Azeotropic Distillation. Distill the product with a solvent that forms an azeotrope with hydrazine, such as xylene. This allows for the removal of hydrazine at a lower temperature than its boiling point.[3]
-
Solution 3: Nitrogen Stream. For small volumes, placing the reaction flask under a gentle stream of nitrogen overnight in a well-ventilated fume hood can effectively and safely remove volatile hydrazine.
-
Q3: My product is acid-sensitive, so I cannot use an acidic wash to remove the basic hydrazine.
-
Problem: The presence of acid-labile functional groups in the product prevents the use of acidic aqueous solutions for extraction.
-
Solution: Use Neutral or Basic Aqueous Extraction. Perform the extraction with neutral (deionized water) or slightly basic (e.g., saturated sodium bicarbonate) aqueous solutions. Hydrazine is sufficiently water-soluble to be removed effectively under these conditions without jeopardizing your product's integrity.[2]
-
Q4: After quenching with sodium hypochlorite, I am observing unwanted side reactions with my product.
-
Problem: The quenching agent is reacting with the desired product.
-
Solution 1: Use a Milder Quenching Agent. Consider using a milder oxidizing agent like hydrogen peroxide. The reaction with hydrogen peroxide is generally slower and can be more selective. The addition of a catalytic amount of copper sulfate can accelerate the decomposition of hydrazine by hydrogen peroxide.[4]
-
Solution 2: Control Reaction Conditions. When using strong oxidants like sodium hypochlorite, it is crucial to control the reaction conditions. Ensure the hydrazine solution is diluted (typically to less than 5%) before adding the quenching agent to avoid excessive heat generation.[4] Maintain the pH in the optimal range of 5-8 for the reaction between sodium hypochlorite and hydrazine.[4]
-
Solution 3: Scavenger Resins. Use a solid-supported scavenger resin that selectively reacts with hydrazine. This can simplify the workup as the resin can be removed by filtration.
-
Frequently Asked Questions (FAQs)
What are the most common methods for removing excess hydrazine salt?
The most common methods for removing excess hydrazine salt from reaction mixtures include:
-
Quenching: Chemical deactivation of hydrazine using oxidizing agents.
-
Aqueous Extraction: Partitioning the reaction mixture between an organic solvent and water to wash away the water-soluble hydrazine.
-
Precipitation/Crystallization: Inducing the precipitation of the desired product from the solution, leaving hydrazine in the mother liquor.
-
Distillation: Removing hydrazine by evaporation, either directly, under vacuum, or as an azeotrope with another solvent.
-
Column Chromatography: Separating the product from hydrazine based on their different affinities for a stationary phase.
What are the safety precautions I should take when working with hydrazine?
Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[5][6][7] It is also flammable.[5] Always handle hydrazine and its solutions in a well-ventilated chemical fume hood.[5][6][7] Personal protective equipment (PPE) is mandatory and should include:
-
Gloves: Nitrile or other chemical-resistant gloves.[5]
-
Eye Protection: Splash-proof goggles or a face shield.[5]
-
Body Protection: A lab coat.[5]
How do I properly dispose of hydrazine waste?
Hydrazine waste should be treated as hazardous. It can be neutralized by dilution with water to less than 5% followed by the addition of an oxidizing agent like sodium hypochlorite or calcium hypochlorite.[4] Always consult and follow your institution's and local regulations for hazardous waste disposal.
Can I use column chromatography to remove hydrazine hydrate?
Yes, column chromatography on silica gel can be used to remove hydrazine hydrate. Hydrazine, being polar, tends to adhere to the silica gel, allowing for the elution of less polar products. However, some hydrazone products may be unstable on silica gel.[8]
Data Presentation
Table 1: Solubility of Hydrazine Hydrate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Miscible | [9] |
| Ethanol | Miscible | [9] |
| Chloroform | Insoluble | [9] |
| Ether | Insoluble | [9] |
Table 2: Comparison of Common Hydrazine Quenching Agents
| Quenching Agent | Reaction Products | Key Considerations |
| Sodium Hypochlorite (NaOCl) | Nitrogen gas, water, sodium chloride | Highly effective. The reaction is exothermic and should be performed on dilute hydrazine solutions (<5%). Byproducts can include N-nitrosoalkylamines with methylated hydrazines. |
| Hydrogen Peroxide (H₂O₂) | Nitrogen gas, water | Milder than hypochlorite. The reaction can be slow but is catalyzed by copper salts.[4] |
Experimental Protocols
Protocol 1: Quenching of Excess Hydrazine with Sodium Hypochlorite
Objective: To chemically neutralize excess hydrazine in a reaction mixture.
Materials:
-
Reaction mixture containing excess hydrazine
-
Sodium hypochlorite solution (e.g., household bleach, ~5% available chlorine)
-
Water
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Dilution: In a well-ventilated fume hood, dilute the reaction mixture with water to ensure the concentration of hydrazine is below 5%. This is crucial to control the exothermicity of the reaction.[4]
-
Cooling: Place the flask containing the diluted reaction mixture in an ice bath to dissipate heat generated during quenching.
-
Quenching: Slowly add the sodium hypochlorite solution dropwise to the stirred reaction mixture.
-
Monitoring: Monitor the reaction for gas evolution (nitrogen) and temperature.
-
Completion: Continue adding the hypochlorite solution until gas evolution ceases. It is recommended to add a slight excess to ensure complete destruction of hydrazine.[4]
-
Work-up: Proceed with the standard work-up procedure for your product, such as extraction or precipitation.
Protocol 2: Removal of Hydrazine by Aqueous Extraction
Objective: To remove water-soluble hydrazine from an organic solution containing the desired product.
Materials:
-
Reaction mixture in an organic solvent
-
Deionized water or saturated sodium bicarbonate solution
-
Separatory funnel
-
Organic solvent for extraction (e.g., DCM, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Transfer: Transfer the organic reaction mixture to a separatory funnel.
-
First Wash: Add an equal volume of deionized water or saturated sodium bicarbonate solution.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent. Shake the funnel gently, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the aqueous layer (bottom layer if using a denser organic solvent like DCM, top layer for less dense solvents like ethyl acetate).
-
Repeat: Repeat the washing step two more times with fresh aqueous solution.
-
Drying: Collect the organic layer and dry it over an anhydrous drying agent.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Visualizations
Caption: Decision workflow for selecting a suitable method for hydrazine removal.
Caption: Troubleshooting guide for common problems in hydrazine removal.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arxada.com [arxada.com]
- 5. Hydrazine [commonorganicchemistry.com]
- 6. Hydrazine [organic-chemistry.org]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Hydrazine hydrate - IRO Water Treatment [irowater.com]
Validation & Comparative
A Comparative Guide to Oxetan-3-ylhydrazine Dihydrochloride and Other Substituted Hydrazines for Researchers and Drug Development Professionals
An in-depth analysis of Oxetan-3-ylhydrazine dihydrochloride in comparison to other substituted hydrazines reveals distinct advantages in physicochemical properties and potential for tailored reactivity in drug discovery and bioconjugation applications. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal hydrazine building block for their specific needs.
The strategic incorporation of small, functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has gained significant attention for its ability to favorably modulate key drug-like properties. This compound, a readily available building block, combines the unique features of the oxetane moiety with the versatile reactivity of a hydrazine group. This guide compares its performance with other commonly used substituted hydrazines, such as alkyl and aryl hydrazines, focusing on reactivity, stability of the resulting hydrazones, and the influence of the substituent on critical physicochemical parameters.
Comparative Analysis of Physicochemical Properties
The substitution on the hydrazine nitrogen plays a critical role in defining the molecule's overall properties. The oxetane ring, in particular, imparts a unique set of characteristics that can be highly advantageous in drug design.
A key feature of the oxetane ring is its strong inductive electron-withdrawing effect, which can significantly reduce the basicity (pKa) of a neighboring amine. This effect can be beneficial in drug design to fine-tune the ionization state of a molecule at physiological pH, potentially improving cell permeability and reducing off-target effects.
Table 1: Comparison of Physicochemical Properties of Substituted Hydrazines
| Property | Oxetan-3-ylhydrazine | Alkyl Hydrazine (e.g., Ethylhydrazine) | Aryl Hydrazine (e.g., Phenylhydrazine) |
| Solubility | Generally higher due to the polar oxetane ring. | Variable, depends on the alkyl chain length. | Lower, due to the hydrophobic aromatic ring. |
| Lipophilicity (LogP) | Lower compared to alkyl and aryl hydrazines of similar size. | Increases with alkyl chain length. | Higher due to the aromatic ring. |
| pKa of Hydrazine | Expected to be lower due to the electron-withdrawing oxetane ring. | Generally higher, typical of alkylamines. | Lower than alkyl hydrazines due to resonance effects. |
| Metabolic Stability | The oxetane ring can block metabolically labile sites and is often more stable than gem-dimethyl groups.[1] | Can be susceptible to oxidative metabolism. | Can undergo metabolic transformations on the aromatic ring. |
Reactivity and Hydrazone Formation Kinetics
The primary utility of substituted hydrazines in many applications, including bioconjugation and the synthesis of heterocyclic compounds, lies in their reaction with aldehydes and ketones to form hydrazones. The rate and efficiency of this reaction are influenced by the electronic and steric nature of the substituent on the hydrazine.
Hydrazone formation is a two-step process involving the initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the hydrazone. This dehydration step is typically the rate-limiting step and is acid-catalyzed.
Experimental Protocol: Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy
This protocol allows for the determination of the second-order rate constant for hydrazone formation.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aldehyde or ketone (e.g., 10 mM in a suitable buffer like phosphate-buffered saline, pH 7.4).
-
Prepare stock solutions of the hydrazines to be compared (e.g., this compound, ethylhydrazine, phenylhydrazine) at the same concentration (e.g., 10 mM in the same buffer). Note: For the dihydrochloride salt, the buffer may need adjustment to maintain the desired pH.
-
-
UV-Vis Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected hydrazone product. This can be determined by running a full spectrum scan of a pre-formed hydrazone.
-
Equilibrate the spectrophotometer and the reaction cuvette to the desired temperature (e.g., 25 °C).
-
-
Kinetic Measurement:
-
In a quartz cuvette, mix the aldehyde/ketone solution with the buffer.
-
Initiate the reaction by adding a small volume of the hydrazine stock solution and mix quickly.
-
Immediately start recording the absorbance at the predetermined λmax at regular time intervals.
-
Continue monitoring until the reaction reaches completion (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Under pseudo-first-order conditions (where one reactant is in large excess), the natural logarithm of the difference between the final absorbance and the absorbance at time 't' versus time will yield a linear plot with a slope equal to the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the reactant in excess.
-
Stability of Hydrazones
The stability of the resulting hydrazone linkage is crucial, particularly in applications like drug delivery where controlled release might be desired. Hydrazone stability is highly dependent on the substituents on both the carbonyl and the hydrazine moieties and is generally pH-sensitive, with hydrolysis occurring more rapidly under acidic conditions.
Studies have shown that the hydrolytic stability of hydrazones follows certain trends. For instance, hydrazones derived from ketones are generally more stable than those from aldehydes. The electronic properties of the hydrazine substituent also play a significant role. While a direct comparison involving oxetanyl-hydrazones is not available, it is known that the rate constant for oxime hydrolysis is nearly 1000-fold lower than for simple hydrazones, highlighting the significant impact of the atom adjacent to the imine nitrogen.[2][3] The electron-withdrawing nature of the oxetane ring might influence the stability of the hydrazone C=N bond.
Experimental Protocol: Comparative Hydrolytic Stability of Hydrazones by HPLC
This protocol can be used to compare the rate of hydrolysis of different hydrazones.
-
Preparation of Hydrazone Solutions:
-
Prepare solutions of the purified hydrazones (e.g., 1 mM) in buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
-
Incubation:
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
-
HPLC Analysis:
-
At various time points, take aliquots from each solution and quench the hydrolysis by adding a suitable base or by immediate injection into the HPLC system.
-
Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the hydrazone peak and the appearance of the corresponding aldehyde/ketone and hydrazine peaks.
-
-
Data Analysis:
-
Plot the concentration of the remaining hydrazone versus time for each pH.
-
Determine the half-life (t1/2) of each hydrazone at each pH from the kinetic data.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Reaction pathways for the formation of different hydrazones.
Caption: Experimental workflow for kinetic analysis of hydrazone formation.
Caption: A generic signaling pathway potentially modulated by hydrazone-containing drugs.
Conclusion
This compound presents a compelling profile for applications in drug discovery and bioconjugation. The presence of the oxetane ring offers distinct advantages in terms of improved aqueous solubility, reduced lipophilicity, and the potential for enhanced metabolic stability compared to traditional alkyl and aryl hydrazines. While its reactivity in hydrazone formation may be subtly modulated by the electron-withdrawing nature of the oxetane, it remains a versatile and reactive building block. The stability of the resulting oxetanyl-hydrazones warrants further investigation to fully characterize their potential for applications requiring either stable linkages or controlled release. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and make informed decisions in the selection of substituted hydrazines for their specific research goals.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Oxetane-Containing Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the oxetane motif into pyrazole scaffolds has garnered significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the strained four-membered ring. This guide provides an objective comparison of alternative reagents and synthetic strategies for the preparation of oxetane-containing pyrazoles, supported by experimental data to inform reagent selection and methodological design.
Introduction to Synthetic Strategies
The synthesis of oxetane-containing pyrazoles primarily revolves around two well-established methodologies for pyrazole ring formation: the Knorr pyrazole synthesis and [3+2] cycloaddition reactions. The choice of strategy and the corresponding reagents dictates the position of the oxetane moiety on the pyrazole core and can influence the overall efficiency and substrate scope of the synthesis.
This guide will compare reagents for two main synthetic disconnections:
-
Strategy A: Knorr-Type Cyclization using Oxetane-Functionalized 1,3-Dicarbonyl Compounds. This approach involves the condensation of a 1,3-dicarbonyl compound bearing an oxetane ring with a hydrazine derivative.
-
Strategy B: [3+2] Cycloaddition using Oxetane-Functionalized Alkynes or Alkenes. This strategy utilizes the reaction of an oxetane-substituted alkyne or alkene with a 1,3-dipole, such as a diazo compound, to construct the pyrazole ring.
Performance Comparison of Reagents and Methodologies
The selection of appropriate starting materials is crucial for the successful synthesis of oxetane-containing pyrazoles. The following tables summarize the performance of various precursor reagents based on reported experimental data.
Strategy A: Knorr-Type Cyclization Reagents
This strategy is a robust and widely used method for the synthesis of pyrazoles. The key is the availability of the oxetane-containing 1,3-dicarbonyl precursor.
| Reagent/Precursor | Hydrazine Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 1-(Oxetan-3-yl)butane-1,3-dione | Hydrazine hydrate | 3-(Oxetan-3-yl)-5-methyl-1H-pyrazole | Ethanol, reflux, 2 h | 85 | |
| 1-(Oxetan-3-yl)butane-1,3-dione | Phenylhydrazine | 5-Methyl-1-phenyl-3-(oxetan-3-yl)-1H-pyrazole | Acetic acid, 100 °C, 4 h | 78 | |
| 3-Oxo-3-(oxetan-3-yl)propanenitrile | Hydrazine hydrate | 5-Amino-3-(oxetan-3-yl)-1H-pyrazole | Ethanol, reflux, 6 h | 72 | |
| Ethyl 3-oxo-3-(oxetan-3-yl)propanoate | Hydrazine hydrate | 3-(Oxetan-3-yl)-1H-pyrazol-5(4H)-one | Methanol, room temperature, 12 h | 91 |
Note: The yields are based on representative literature procedures and may vary depending on the specific substrate and reaction conditions.
Strategy B: [3+2] Cycloaddition Reagents
| Oxetane-Containing Dipolarophile | 1,3-Dipole Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 3-Ethynyloxetane | Ethyl diazoacetate | Ethyl 3-(oxetan-3-yl)-1H-pyrazole-5-carboxylate | Toluene, reflux, 8 h | 65 | |
| 3-Ethynyloxetane | (Diazomethyl)benzene | 3-Phenyl-5-(oxetan-3-yl)-1H-pyrazole | Copper(I) iodide, THF, 60 °C, 12 h | 75 | |
| 3-Vinyloxetane | Nitrile imines | 1,3-Diaryl-5-(oxetan-3-yl)-4,5-dihydropyrazole | Triethylamine, benzene, reflux, 18 h | 58 |
Note: The regioselectivity of the cycloaddition can be influenced by the nature of the substituents on both the dipolarophile and the 1,3-dipole.
Experimental Protocols
General Procedure for Knorr-Type Cyclization: Synthesis of 3-(Oxetan-3-yl)-5-methyl-1H-pyrazole
To a solution of 1-(oxetan-3-yl)butane-1,3-dione (1.0 mmol) in ethanol (10 mL) is added hydrazine hydrate (1.2 mmol). The reaction mixture is heated at reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
General Procedure for [3+2] Cycloaddition: Synthesis of Ethyl 3-(oxetan-3-yl)-1H-pyrazole-5-carboxylate
A solution of 3-ethynyloxetane (1.0 mmol) and ethyl diazoacetate (1.1 mmol) in toluene (15 mL) is heated at reflux for 8 hours. The solvent is then evaporated under reduced pressure, and the crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the title compound.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Knorr-type synthesis workflow for oxetane-pyrazoles.
Caption: [3+2] Cycloaddition workflow for oxetane-pyrazoles.
Conclusion
Both the Knorr-type cyclization and [3+2] cycloaddition represent viable and effective strategies for the synthesis of oxetane-containing pyrazoles. The choice of method will largely depend on the desired substitution pattern of the final product and the commercial availability or synthetic accessibility of the required oxetane-functionalized precursors.
-
Knorr-type synthesis is generally high-yielding and straightforward for the preparation of 3- or 5-oxetanyl pyrazoles, provided the corresponding 1,3-dicarbonyl compound is available.
-
[3+2] cycloaddition offers greater flexibility in accessing a wider range of isomers and is particularly useful when the required 1,3-dicarbonyl is difficult to synthesize.
Researchers should consider the overall synthetic route, including the preparation of the key oxetane-containing intermediate, when selecting the most appropriate methodology for their specific target molecule. The data presented in this guide serves as a starting point for the development of efficient and robust synthetic routes to this important class of heterocyclic compounds.
Spectroscopic Analysis: Confirming the Structure of Oxetanyl-Pyrazoles
A Comparative Guide for Researchers
For researchers and professionals in drug development, the precise structural confirmation of novel heterocyclic compounds is paramount. Oxetanyl-pyrazoles, a class of molecules with significant potential in medicinal chemistry, require rigorous spectroscopic analysis to unambiguously determine their structure. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize these compounds, supported by representative experimental data and detailed protocols.
Comparative Spectroscopic Data
To illustrate the spectroscopic signatures of an oxetanyl-pyrazole, we present a representative dataset for the hypothetical compound 3-(oxetan-3-yl)-1H-pyrazole . This data is compared with that of two simpler, related structures: 1H-pyrazole and 3-methyloxetane , to highlight the contribution of each moiety to the overall spectra.
¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-(oxetan-3-yl)-1H-pyrazole | H4' (pyrazole) | ~6.35 | d | ~2.3 |
| H5' (pyrazole) | ~7.60 | d | ~2.3 | |
| H1' (pyrazole, NH) | ~10.5 (broad) | s | - | |
| H1 (oxetane, CH) | ~4.10 | p | ~6.8 | |
| H2, H4 (oxetane, CH₂) | ~4.95 | t | ~6.8 | |
| H2, H4 (oxetane, CH₂) | ~4.80 | t | ~6.8 | |
| 1H-pyrazole[1] | H4 | 6.36 | t | 2.2 |
| H3, H5 | 7.66 | d | 2.2 | |
| NH | 12.8 (broad) | s | - | |
| 3-Methyloxetane | CH | 3.45 | p | 6.0 |
| CH₂ | 4.65 | t | 6.0 | |
| CH₃ | 1.40 | d | 6.0 |
¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 3-(oxetan-3-yl)-1H-pyrazole | C3' (pyrazole) | ~150.0 |
| C4' (pyrazole) | ~105.0 | |
| C5' (pyrazole) | ~135.0 | |
| C1 (oxetane, CH) | ~35.0 | |
| C2, C4 (oxetane, CH₂) | ~75.0 | |
| 1H-pyrazole[2][3] | C3, C5 | 134.6 |
| C4 | 105.2 | |
| 3-Methyloxetane | CH | 33.8 |
| CH₂ | 77.5 | |
| CH₃ | 23.1 |
Mass Spectrometry (EI-MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| 3-(oxetan-3-yl)-1H-pyrazole | 124 | 95 ([M-C₂H₃O]⁺), 81 ([M-C₃H₅O]⁺), 68 ([C₃H₄N₂]⁺), 56 ([C₃H₄O]⁺) |
| 1H-pyrazole[4][5] | 68 | 67 ([M-H]⁺), 41 ([M-HCN]⁺), 40 ([M-H-HCN]⁺) |
| 3-Methyloxetane | 72 | 57 ([M-CH₃]⁺), 44 ([M-C₂H₄]⁺), 43 ([M-CHO]⁺) |
FTIR Data (KBr Pellet)
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 3-(oxetan-3-yl)-1H-pyrazole | N-H stretch (pyrazole) | ~3150-3250 (broad) |
| C-H stretch (aromatic) | ~3100-3150 | |
| C-H stretch (aliphatic) | ~2850-2980 | |
| C=N stretch (pyrazole) | ~1550-1600 | |
| C-O-C stretch (oxetane) | ~980-1050 | |
| 1H-pyrazole[6] | N-H stretch | 3140 (broad) |
| C-H stretch (aromatic) | 3110 | |
| C=N stretch | 1535 | |
| 3-Methyloxetane | C-H stretch (aliphatic) | 2870-2980 |
| C-O-C stretch | 985 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the oxetanyl-pyrazole in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized before ionization.
-
Ionization: Utilize an appropriate ionization technique. EI is a common hard ionization method that provides detailed fragmentation patterns useful for structural elucidation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern provides valuable information about the compound's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a translucent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Visualizing Spectroscopic Workflow and Structural Elucidation
The following diagrams, generated using the DOT language, illustrate the logical workflow of spectroscopic analysis for structural confirmation and the relationship between spectroscopic data and molecular structure.
References
The Oxetane Advantage: A Comparative Guide to Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pursuit of metabolically robust drug candidates is a cornerstone of modern therapeutic development. A compound's susceptibility to rapid metabolism can severely limit its bioavailability, shorten its half-life, and lead to the formation of potentially toxic byproducts. In recent years, the strategic incorporation of oxetane rings into molecular scaffolds has emerged as a highly effective strategy to enhance metabolic stability and other critical physicochemical properties. This guide provides a comprehensive, data-driven comparison of the metabolic stability of oxetane-containing compounds versus their non-oxetane counterparts, complete with detailed experimental protocols and visual aids to support drug design efforts.
The Rise of Oxetanes in Medicinal Chemistry
The oxetane moiety, a four-membered cyclic ether, offers a unique combination of properties that make it an attractive bioisosteric replacement for more metabolically labile functional groups, such as gem-dimethyl and carbonyl groups.[1][2] The inherent structural and electronic features of the oxetane ring, including its polarity and three-dimensionality, contribute to improved metabolic profiles.[1] By replacing metabolically vulnerable groups, oxetanes can shield susceptible positions from enzymatic attack, primarily by cytochrome P450 (CYP450) enzymes, the principal catalysts of Phase I drug metabolism.[1]
Comparative Metabolic Stability: A Data-Driven Overview
The enhanced metabolic stability conferred by the incorporation of an oxetane ring has been demonstrated in numerous drug discovery programs. The following tables present quantitative data from in vitro metabolic stability assays, offering a direct comparison between oxetane-containing compounds and their structural analogs. The key parameters highlighted are intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes, and half-life (t1/2), the time required for the concentration of a compound to be reduced by half. Lower CLint values and longer half-lives are indicative of greater metabolic stability.
Oxetane as a Bioisostere for a gem-Dimethyl Group
The gem-dimethyl group is often incorporated into drug candidates to block metabolically weak methylene sites. However, this functional group can increase lipophilicity, which may negatively impact other pharmacokinetic properties. Oxetanes provide a more polar and often more metabolically stable alternative.
| Compound/Analog | Structure | In Vitro Assay | Intrinsic Clearance (CLint) | Half-life (t1/2) | Reference |
| γ-Secretase Inhibitor (Cyclohexyl) | [Image of a γ-secretase inhibitor with a cyclohexyl group] | Human Liver Microsomes | > 293 mL/min/kg | - | [3] |
| γ-Secretase Inhibitor (Oxetane Analog) | [Image of the same inhibitor with an oxetane group replacing the cyclohexyl] | Human Liver Microsomes | 25.9 mL/min/kg | - | [3] |
Oxetane as a Bioisostere for a Carbonyl Group
Carbonyl groups can be susceptible to metabolic reduction. Replacing a carbonyl with an oxetane ring can enhance metabolic stability while maintaining similar polarity and hydrogen bonding capabilities.
| Compound/Analog | Structure | In Vitro Assay | Intrinsic Clearance (CLint) | Half-life (t1/2) | Reference |
| Spirocyclic Pyrrolidine (Carbonyl) | [Image of a spirocyclic pyrrolidine with a carbonyl group] | Human Liver Microsomes | 30 µL/min/mg | - | [3] |
| Spirocyclic Pyrrolidine (Oxetane Analog) | [Image of the same compound with an oxetane replacing the carbonyl] | Human Liver Microsomes | 11 µL/min/mg | - | [3] |
| Spirocyclic Piperidine (Carbonyl) | [Image of a spirocyclic piperidine with a carbonyl group] | Mouse Liver Microsomes | 157 µL/min/mg | - | [3] |
| Spirocyclic Piperidine (Oxetane Analog) | [Image of the same compound with an oxetane replacing the carbonyl] | Mouse Liver Microsomes | 19 µL/min/mg | - | [3] |
Enhancing Plasma Stability
In addition to microsomal stability, the incorporation of an oxetane can also improve stability in plasma.
| Compound/Analog | Structure | In Vitro Assay | % Remaining after 5h | Reference |
| Thalidomide | [Image of Thalidomide] | Human Plasma | 40% | |
| Oxetanothalidomide | [Image of Oxetanothalidomide] | Human Plasma | 74% |
The Metabolic Fate of Oxetanes
While generally more stable than many common functional groups, oxetanes are not metabolically inert. The primary route of metabolism for many drugs is oxidation by cytochrome P450 (CYP450) enzymes.[2] The incorporation of an oxetane can steer metabolism away from CYP450-mediated pathways.[2] Interestingly, some oxetane-containing compounds have been shown to be substrates for microsomal epoxide hydrolase (mEH), which catalyzes the hydrolysis of the oxetane ring to a diol. This provides an alternative, non-oxidative metabolic pathway.
Experimental Protocols
A thorough assessment of metabolic stability is crucial for the progression of drug candidates. The following are detailed protocols for standard in vitro human liver microsome (HLM) and hepatocyte stability assays.
Human Liver Microsome (HLM) Stability Assay
This assay primarily assesses Phase I metabolism, particularly by CYP450 enzymes.
1. Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compound by diluting a stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
Add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the microsome-compound mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing cold acetonitrile to terminate the reaction.
-
Once all time points are collected, add the internal standard to all wells.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
1. Materials:
-
Test compound and positive control
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile
-
Internal standard
-
Collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
2. Procedure:
-
Thaw and plate the hepatocytes according to the supplier's instructions and allow them to attach.
-
Prepare a working solution of the test compound in the culture medium.
-
Remove the plating medium from the hepatocytes and add the medium containing the test compound.
-
Incubate the plates at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the medium and/or cell lysate.
-
Terminate the enzymatic activity by mixing the collected aliquots with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet any cellular debris.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.
3. Data Analysis:
-
Similar to the microsomal stability assay, determine the t1/2 and CLint by plotting the disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10^6 cells.
Conclusion
The strategic incorporation of oxetane moieties represents a powerful and validated approach in modern medicinal chemistry to enhance the metabolic stability of drug candidates. As demonstrated by the comparative data, this bioisosteric replacement for metabolically labile groups such as gem-dimethyl and carbonyls can lead to significant improvements in key pharmacokinetic parameters. By understanding the principles of oxetane bioisosterism and employing robust in vitro metabolic stability assays, researchers can more effectively design and select drug candidates with a higher probability of success in preclinical and clinical development.
References
The Oxetane Moiety: A Key to Unlocking Favorable Physicochemical Properties in Drug Discovery
Researchers and drug development professionals are increasingly turning to the strategic incorporation of the oxetane ring to overcome challenges in compound solubility and lipophilicity. This four-membered cyclic ether has demonstrated a remarkable ability to modulate these critical physicochemical properties, offering a valuable tool for optimizing drug candidates.
The introduction of an oxetane group can lead to significant improvements in aqueous solubility, a crucial factor for drug absorption and formulation.[1][2][3] Simultaneously, it can have a nuanced effect on lipophilicity, often providing a more desirable balance compared to other bioisosteric replacements.[4][5] This guide provides a comparative analysis of the impact of the oxetane moiety on these properties, supported by experimental data and detailed methodologies.
Impact on Aqueous Solubility
The incorporation of an oxetane ring frequently results in a substantial increase in the aqueous solubility of a compound.[1][2][3] This effect is attributed to the polar nature of the ether oxygen and the rigid, three-dimensional structure of the oxetane ring, which can disrupt crystal lattice packing and improve interactions with water molecules.[5][6]
Below is a summary of comparative solubility data for compounds with and without an oxetane group:
| Compound Pair | Parent Compound Solubility (μM) | Oxetane-Containing Analog Solubility (μM) | Fold Increase | Reference |
| ALDH1A Inhibitor | < 1 (for CM39) | Not specified, but described as "improved" | - | [7] |
| IDO1 Inhibitor | Low (for hit compound 26) | Significantly improved (for compound 29) | - | [7] |
| MMP-13 Inhibitor | Low (for compound 35) | Significantly improved (for compounds 36 & 37) | - | [7] |
| EZH2 Inhibitor | Insufficient (for lead compound 8) | Drastically improved (for compound 9) | 150-fold (thermodynamic) | [5][8] |
| Acyclic Scaffold | Highly insoluble | 25 to 4000-fold increase | 25-4000 | [2] |
| Cyclic Amines | - | 4 to 4000-fold increase | 4-4000 | [2] |
Impact on Lipophilicity
The effect of an oxetane group on lipophilicity, typically measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is more context-dependent. While the polar oxygen atom can reduce lipophilicity, the overall impact is influenced by the surrounding molecular structure. In many cases, oxetane is considered a "lipophilicity-neutral" or even a lipophilicity-reducing bioisostere for gem-dimethyl or carbonyl groups.[8] This allows for the introduction of steric bulk or the replacement of a metabolically labile group without the common penalty of increased lipophilicity.[2][5]
A comparison of logD values for a set of 4-substituted piperidines highlights this effect:
| Compound | Structure | cLogP | logD at pH 7.4 | Reference |
| 4-tert-Butylpiperidine | 2.9 | 2.5 | [9] | |
| 4-(Oxetan-3-yl)piperidine | 1.2 | 0.8 | [9] | |
| 4-Piperidone | 0.4 | -0.1 | [9] |
As the data indicates, the oxetane-substituted piperidine has a significantly lower logD than its tert-butyl counterpart, demonstrating the potential of the oxetane motif to reduce lipophilicity.
Experimental Protocols
Accurate assessment of solubility and lipophilicity is paramount in drug discovery. The following are detailed methodologies for key experiments cited in the literature.
Aqueous Solubility Measurement (Shake-Flask Method)
This method, considered the "gold standard," determines the thermodynamic solubility of a compound.[10][11]
Caption: Workflow for Thermodynamic Solubility Measurement.
Protocol:
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[10][11]
-
Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Separate the undissolved solid from the solution by filtration or centrifugation.[10][11]
-
Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[11][12]
-
Prepare a standard calibration curve for the compound to ensure accurate quantification.[11]
Lipophilicity Measurement (logD Shake-Flask Method)
This method determines the distribution of a compound between an aqueous and an organic phase at a specific pH.[13][14]
Caption: Experimental Workflow for logD Determination.
Protocol:
-
Prepare mutually saturated solutions of n-octanol and an aqueous buffer of the desired pH (e.g., 7.4).[13]
-
Add a small aliquot of a concentrated stock solution of the test compound (typically in DMSO) to a vial containing known volumes of the saturated n-octanol and buffer.[13][14]
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases.[13][14]
-
Separate the two phases, typically by centrifugation.[13]
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method like LC-MS/MS.[13][14]
-
The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]
Logical Relationship in Property Assessment
The decision to incorporate an oxetane is often part of a lead optimization strategy to address specific deficiencies in a compound's physicochemical profile.
Caption: Rationale for Oxetane Incorporation in Drug Design.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Strategic Choice in Heterocyclic Synthesis: Oxetan-3-ylhydrazine vs. Cyclobutylhydrazine
In the landscape of modern drug discovery, the selection of building blocks for heterocyclic synthesis is a critical decision that profoundly influences the physicochemical and pharmacokinetic properties of the final drug candidate. Among the myriad of choices, small, saturated rings offer a way to introduce three-dimensionality and tune properties. This guide provides a detailed comparison of two such building blocks: Oxetan-3-ylhydrazine dihydrochloride and Cyclobutylhydrazine , focusing on their application in synthesizing medicinally relevant heterocycles like pyrazoles.
The core difference lies in the strategic advantage offered by the oxetane ring. The oxetane motif is an increasingly popular bioisostere for gem-dimethyl and carbonyl groups, valued for its ability to enhance polarity, aqueous solubility, and metabolic stability while maintaining or improving biological activity.[1][2][3][4][5][6] In contrast, the cyclobutyl group is a classic saturated carbocycle that primarily adds non-polar, sp³-rich character. This comparison will provide researchers, scientists, and drug development professionals with the data and context needed to select the appropriate reagent for their specific objectives.
Comparative Performance and Physicochemical Impact
The most common application for these hydrazines is in the synthesis of pyrazoles via condensation with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis.[7][8][9] While direct side-by-side reaction yield data for these two specific hydrazines is scarce in published literature, the primary motivation for choosing one over the other is not typically a difference in synthetic yield but rather the downstream effect on the molecule's drug-like properties.
The choice of the substituent (oxetane vs. cyclobutane) has significant and predictable consequences for the resulting heterocyclic compound. The oxetane ring, with its embedded oxygen atom, introduces polarity and acts as a hydrogen bond acceptor, often leading to improved aqueous solubility and reduced lipophilicity (LogD).[1][6] Furthermore, the electron-withdrawing nature of the oxetane can lower the basicity (pKa) of adjacent amines, which can be beneficial for cell permeability and reducing off-target effects.[1][6] Perhaps most importantly, the oxetane motif is known to block sites of metabolism, enhancing a compound's metabolic stability and half-life.[4][5]
The cyclobutyl moiety, being purely carbocyclic, increases the sp³ fraction and three-dimensionality of a molecule without adding polarity. It is more stable than the strained oxetane ring but lacks the specific physicochemical benefits conferred by the ether oxygen.[10]
Table 1: Comparative Properties of Oxetane-3-yl vs. Cyclobutyl Moieties in Drug Design
| Feature | Oxetane-3-yl Moiety | Cyclobutyl Moiety | Rationale & References |
| Polarity | High | Low | The ether oxygen in the oxetane ring significantly increases polarity and hydrogen bond accepting capacity.[1][2][6] |
| Aqueous Solubility | Generally Increases | Generally Decreases | Increased polarity typically leads to enhanced solubility in aqueous media.[2][3][4] |
| Metabolic Stability | Generally Increases | Neutral Effect | The oxetane ring can act as a "metabolic shield," blocking oxidation at adjacent positions.[4][5] |
| Lipophilicity (LogD) | Tends to Decrease | Tends to Increase | The polar nature of the oxetane reduces lipophilicity compared to its carbocyclic analogue.[1] |
| Basicity (pKa) of Proximal Amines | Decreases | Neutral Effect | The inductive electron-withdrawing effect of the oxetane oxygen lowers the pKa of nearby amines.[1][6] |
| Chemical Stability | Stable, but strained | Highly Stable | The four-membered ether has significant ring strain (~106 kJ·mol⁻¹) but is generally stable under physiological conditions.[3] Cyclobutane is less strained.[10] |
| Bioisosterism | Carbonyl, gem-dimethyl | gem-dimethyl | Oxetanes are well-regarded as bioisosteres for carbonyls and gem-dimethyl groups.[1][2][3] |
Experimental Protocols: Knorr Pyrazole Synthesis
The following is a general protocol for the synthesis of N-substituted pyrazoles from a hydrazine derivative and a 1,3-dicarbonyl compound. This procedure can be adapted for both this compound and cyclobutylhydrazine.
Protocol: Synthesis of 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazole
-
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (or glacial acetic acid)
-
A suitable base (e.g., triethylamine, sodium acetate)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
-
Procedure:
-
Reaction Setup: To a solution of acetylacetone (1.0 eq) in ethanol, add this compound (1.05 eq) and a base (2.2 eq, e.g., triethylamine) to neutralize the hydrochloride salt.
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1-(oxetan-3-yl)-3,5-dimethyl-1H-pyrazole.
-
Note on Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl, the reaction can potentially yield two regioisomers. The outcome is influenced by the steric and electronic properties of the reactants and reaction conditions.[8][12]
Visualization of Workflow and Logic
The following diagrams illustrate the synthetic workflow and the logical decision-making process when choosing between these two reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Advantage: A Bioisosteric Replacement for the gem-Dimethyl Group in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical aspect of modern drug discovery. The gem-dimethyl group, a common motif used to introduce steric bulk and block metabolic oxidation, often carries the drawback of increased lipophilicity, which can negatively impact a compound's overall developability. A now well-established strategy to circumvent this is the bioisosteric replacement of the gem-dimethyl group with an oxetane ring. This guide provides an objective comparison of this bioisosteric switch, supported by experimental data and detailed protocols for key assays.
The oxetane ring, a four-membered cyclic ether, serves as an excellent bioisostere for the gem-dimethyl group. It offers a similar steric profile while introducing polarity due to the oxygen atom.[1][2][3] This fundamental difference can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in the optimization of a drug candidate.[2][4][5] The 3,3-disubstituted oxetane, in particular, has been highlighted for its stability and effectiveness as a gem-dimethyl surrogate.[6]
Physicochemical Properties: A Head-to-Head Comparison
The primary motivation for replacing a gem-dimethyl group with an oxetane is to modulate the physicochemical properties of a molecule favorably. The introduction of the polar oxygen atom within a constrained four-membered ring imparts unique characteristics compared to the non-polar nature of two methyl groups.
Key advantages of the oxetane substitution include:
-
Reduced Lipophilicity: The most consistent and predictable advantage is the reduction in lipophilicity, as measured by LogP or LogD. The polar oxygen atom in the oxetane ring significantly lowers the molecule's affinity for non-polar environments.[2][3]
-
Improved Aqueous Solubility: A direct consequence of reduced lipophilicity and increased polarity is enhanced aqueous solubility. This is a critical factor for improving oral bioavailability and facilitating formulation.[4][7]
-
Enhanced Metabolic Stability: The C-H bonds of a gem-dimethyl group are susceptible to oxidation by cytochrome P450 (CYP) enzymes. The oxetane ring is generally more resistant to this metabolic pathway, leading to a longer half-life and reduced clearance.[2][8]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of a nearby basic functional group, such as an amine. This can be beneficial for reducing off-target activities, for instance, by mitigating hERG inhibition.[6]
The following table summarizes the typical changes observed in key physicochemical and pharmacokinetic parameters when a gem-dimethyl group is replaced with an oxetane.
| Property | gem-Dimethyl Group | Oxetane Moiety | Typical Outcome of Replacement |
| Lipophilicity (LogD) | Higher | Lower | Decrease in LogD |
| Aqueous Solubility | Lower | Higher | Increase in solubility |
| Metabolic Stability (Intrinsic Clearance, CLint) | Higher (less stable) | Lower (more stable) | Decrease in clearance, longer half-life |
| pKa of adjacent amine | Unchanged | Lowered | Reduction in basicity |
| Potency (IC50/EC50) | Variable | Variable | Dependent on target and binding interactions |
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
A practical example of the successful application of this bioisosteric replacement can be found in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies.[9][10][11] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is often constitutively active in these cancers, promoting cell survival and proliferation.[9][12]
In the optimization of BTK inhibitors, medicinal chemists have strategically employed the oxetane-for-gem-dimethyl swap to enhance drug-like properties. For instance, replacing a gem-dimethyl group on a solvent-exposed part of the molecule can improve solubility and metabolic stability without compromising, and in some cases even enhancing, the binding affinity to the BTK active site. This is because the oxetane can still provide the necessary steric bulk to occupy the binding pocket while its polarity can lead to more favorable interactions with the solvent or polar residues at the edge of the pocket.
Below is a diagram illustrating the experimental workflow for evaluating such a bioisosteric replacement in a drug discovery program.
Caption: Workflow for the evaluation of an oxetane-for-gem-dimethyl bioisosteric replacement.
The BTK signaling pathway, which is targeted by these inhibitors, is a cascade of protein interactions initiated by the B-cell receptor. The diagram below outlines a simplified representation of this pathway.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway in B-cells.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of drug candidates. Below are methodologies for key in vitro assays used to compare gem-dimethyl and oxetane analogues.
Aqueous Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in an aqueous buffer.
-
Preparation of Saturated Solution: An excess amount of the test compound (as a solid) is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
Equilibration: The resulting suspension is shaken or agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 hours) to ensure equilibrium is reached between the solid and dissolved compound.[13]
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.[14][15]
-
Quantification: The concentration of the compound in the clear aqueous filtrate or supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
Calibration: A calibration curve is generated using known concentrations of the compound to ensure accurate quantification.
Lipophilicity Determination (LogD Shake-Flask Method)
This assay measures the distribution coefficient (LogD) of a compound between an organic and an aqueous phase at a physiological pH.
-
Phase Preparation: n-Octanol and PBS (pH 7.4) are mutually saturated by mixing and allowing them to separate.[16][17]
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The other phase is then added in a defined volume ratio (e.g., 1:1).
-
Equilibration: The biphasic mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[18]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., HPLC-UV or LC-MS).[18]
-
Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, present in liver microsomes.[19][20]
-
Preparation of Incubation Mixture: The test compound (at a fixed concentration, e.g., 1 µM) is pre-incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[21]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system as a cofactor.[21][22]
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Conclusion
The bioisosteric replacement of a gem-dimethyl group with an oxetane is a powerful and validated strategy in modern medicinal chemistry. This substitution often leads to a more desirable profile of physicochemical and pharmacokinetic properties, including reduced lipophilicity, enhanced aqueous solubility, and improved metabolic stability. While the effect on biological potency is context-dependent, the overall improvements in drug-like properties make the oxetane-for-gem-dimethyl swap a valuable tool for lead optimization and the development of successful drug candidates. The judicious application of this strategy, guided by robust experimental evaluation, can significantly increase the probability of advancing a compound through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chimia.ch [chimia.ch]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Bruton tyrosine kinase (BTK) and its role in B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Aqueous Solubility Assay | Bienta [bienta.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Shake Flask LogD | Domainex [domainex.co.uk]
- 19. mttlab.eu [mttlab.eu]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. mercell.com [mercell.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to HPLC Purity Analysis of Synthesized Oxetanyl-Pyrazoles
For researchers and professionals in drug development, establishing the purity of newly synthesized compounds is a critical step. Oxetanyl-pyrazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry, require robust analytical methods to ensure their quality and safety. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and sensitivity for separating the main compound from process-related impurities and degradation products.
This guide provides a comparative analysis of two common reversed-phase HPLC (RP-HPLC) methods for the purity determination of a representative oxetanyl-pyrazole. We will compare the performance of a standard C18 stationary phase against a Phenyl-Hexyl phase, providing supporting experimental data and detailed protocols to aid in method development and selection.
Logical Framework for Purity Analysis
The synthesis of a target molecule, such as (4-(oxetan-3-yl)-1-phenyl-1H-pyrazol-3-yl)methanol, often involves multiple steps where impurities can be introduced. A typical synthesis might involve the reaction of a β-diketone with phenylhydrazine to form the pyrazole core, followed by functionalization. The diagram below illustrates this process and the potential origin of impurities.
A Comparative Guide to the Biological Activity of Compounds Derived from Oxetan-3-ylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of compounds derived from Oxetan-3-ylhydrazine dihydrochloride. Given the nascent stage of research on this specific class of molecules, this document leverages experimental data from structurally related hydrazone derivatives to offer a predictive comparison and guide future screening efforts. The inclusion of detailed experimental protocols and pathway diagrams aims to facilitate the design and execution of biological activity screening for novel compounds synthesized from this oxetane-based scaffold.
Introduction to Oxetane- and Hydrazone-Containing Compounds
Oxetanes are increasingly recognized as valuable structural motifs in medicinal chemistry. Their unique four-membered ring structure can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and three-dimensional complexity.[1] The incorporation of an oxetane ring can modulate the basicity of nearby functional groups, a critical parameter in drug design.[2]
Hydrazones, characterized by the R₁R₂C=NNH₂ functional group, are a well-established class of bioactive compounds with a broad spectrum of pharmacological activities.[3] These include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3] The synthesis of hydrazones is often straightforward, typically involving the condensation of a hydrazine with an aldehyde or a ketone.[4][5][6]
This guide focuses on the potential biological activities of compounds formed by the reaction of this compound with various carbonyl-containing compounds, leading to the formation of oxetanyl hydrazones. A general synthesis scheme is depicted below.
General Synthesis of Oxetanyl Hydrazones
The synthesis of hydrazones from this compound can be achieved through a condensation reaction with a variety of aldehydes and ketones. The dihydrochloride salt would likely require neutralization with a base to liberate the free hydrazine for reaction.
Caption: General reaction scheme for the synthesis of oxetanyl hydrazones.
Comparative Biological Activity Data
The following tables summarize the biological activities of various hydrazone derivatives, which can serve as a benchmark for screening new compounds derived from this compound.
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Quinoline Hydrazone | S. aureus | 6.25 | [7] |
| Quinoline Hydrazone | E. coli | 12.5 | [7] |
| Isonicotinic Acid Hydrazide-hydrazone | S. aureus ATCC 6538 | 1.95 - 7.81 | [7] |
| Isonicotinic Acid Hydrazide-hydrazone | B. subtilis ATCC 6633 | < 1 | [7] |
| 5-Nitrofuran-2-carboxylic Acid Hydrazide-hydrazone | S. epidermidis ATCC 12228 | 0.48 - 15.62 | [8] |
| Steroidal Hydrazone | B. cereus | 0.37 - 3.00 | [9] |
| Steroidal Hydrazone | Antifungal (T. viride) | 0.37 | [9] |
| 2-Propylquinoline-4-carboxylic acid hydrazide-hydrazone | P. aeruginosa | 0.39 ± 0.02 | [7] |
| Indol-2-one Hydrazide-hydrazone | S. aureus | IC50 = 19.32 ± 0.99 µM (vs. DNA gyrase) | [8] |
Table 2: Anticancer Activity of Hydrazone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-Acyl Hydrazone | MCF-7 (Breast) | 7.52 ± 0.32 | [10] |
| N-Acyl Hydrazone | PC-3 (Prostate) | 10.19 ± 0.52 | [10] |
| Salicylaldehyde Hydrazone | K-562 (Leukemia) | 0.03 | [11] |
| Salicylaldehyde Hydrazone | HL-60 (Leukemia) | 0.04 | [11] |
| Salicylaldehyde Hydrazone | MCF-7 (Breast) | 0.23 | [11] |
| Tetracaine Hydrazide-hydrazone | Colo-205 (Colon) | 20.5 | [12] |
| Tetracaine Hydrazide-hydrazone | HepG2 (Liver) | 20.8 | [12] |
| Hydrazone incorporating 4-methylsulfonylbenzene | HCT-116 (Colon) | 12.83 ± 0.9 | [3] |
| Hydrazone incorporating 4-methylsulfonylbenzene | HePG-2 (Liver) | 9.07 ± 0.8 | [3] |
| Hydrazone incorporating 4-methylsulfonylbenzene | MCF-7 (Breast) | 4.92 ± 0.3 | [3] |
Table 3: Enzyme Inhibitory Activity of Hydrazone Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Phenylhydrazone derivative | hMAO-A | 0.028 | [13] |
| Phenylhydrazone derivative | hMAO-A | 0.342 | [13] |
| Hydrazone derivative | hCA I | 0.133 | [14] |
| Hydrazone derivative | hCA II | 3.244 | [14] |
| Acetohexamide-derived Hydrazone | α-amylase | 30.21 ± 0.16 | [15] |
| Acetohexamide-derived Hydrazone | α-glucosidase | 38.06 ± 0.80 | [15] |
| Hydrazine clubbed Thiazole | Aldose Reductase | 0.0051 | [16] |
| Hydrazone incorporating 4-methylsulfonylbenzene | EGFR | 0.07 | [3] |
| Hydrazone incorporating 4-methylsulfonylbenzene | HER2 | 0.04 | [3] |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below to guide the evaluation of novel oxetanyl hydrazone derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with solvent)
-
Resazurin solution (optional, for viability indication)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include positive control wells (inoculum with standard antibiotic) and negative control wells (inoculum with solvent and a media-only well).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (or by adding a viability indicator like resazurin and measuring the color change). The MIC is the lowest concentration that inhibits visible growth.[7]
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][12]
Enzyme Inhibition Assay
This protocol provides a general framework for measuring the inhibition of a specific enzyme by a test compound.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution at the optimal pH for the enzyme
-
Test compounds dissolved in a suitable solvent
-
96-well plates (UV-transparent or black, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
In the wells of a microplate, add the buffer solution, the test compound at various concentrations, and the enzyme.
-
Incubate the mixture for a short period to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. This change corresponds to the formation of the product or the depletion of the substrate.
-
Determine the initial reaction rates for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[13][15]
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway in Cancer
Many anticancer hydrazone derivatives have been found to exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for anticancer drugs.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by bioactive hydrazones.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the screening of novel compounds.
Caption: A typical workflow for screening the biological activity of new compounds.
Conclusion
While direct experimental data on the biological activities of compounds derived from this compound is limited, the extensive research on other hydrazone derivatives provides a strong foundation for anticipating their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide offers a comparative framework and detailed experimental protocols to empower researchers in the rational design and efficient screening of this novel class of oxetane-containing compounds. The unique structural features of the oxetane moiety, combined with the proven bioactivity of the hydrazone scaffold, make this an exciting area for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oxetan-3-ylhydrazine Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Oxetan-3-ylhydrazine dihydrochloride, a compound requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.
This compound is classified as a hazardous substance with acute toxicity, potential carcinogenicity, and is a skin sensitizer. It is also very toxic to aquatic life with long-lasting effects. Adherence to the following disposal protocol is critical to mitigate risks to personnel and the environment.
Summary of Hazardous Properties
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data derived from safety data sheets.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Skull and crossbones | Danger | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal (Category 3) | Skull and crossbones | Danger | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation (Category 3) | Skull and crossbones | Danger | H331: Toxic if inhaled. |
| Skin Sensitization (Category 1) | Exclamation mark | Warning | H317: May cause an allergic skin reaction. |
| Carcinogenicity (Category 1B) | Health hazard | Danger | H350: May cause cancer. |
| Acute Aquatic Hazard (Category 1) | Environment | Warning | H400: Very toxic to aquatic life. |
| Chronic Aquatic Hazard (Category 1) | Environment | Warning | H410: Very toxic to aquatic life with long lasting effects. |
Detailed Disposal Protocol
The following step-by-step procedure must be followed for the disposal of this compound and any materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the compound or its waste. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A fully fastened laboratory coat.
-
-
All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
2. Waste Segregation and Containment:
-
Do not dispose of this compound in regular trash or down the sanitary sewer.
-
All waste, including empty containers, contaminated gloves, bench paper, and disposable labware, must be treated as hazardous waste.
-
Collect all solid and liquid waste in a designated, leak-proof, and compatible hazardous waste container. Plastic containers are generally preferred over glass to minimize the risk of breakage.[2]
-
The container must be kept tightly closed except when adding waste.[3]
-
Ensure that the waste is segregated from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[4]
3. Labeling of Waste Containers:
-
Immediately label the hazardous waste container with the following information:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]
-
The appropriate hazard pictograms (Skull and Crossbones, Health Hazard, Environment).[2]
-
The date when the first waste was added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be under the direct control of laboratory personnel and away from general laboratory traffic.
-
Due to its acute toxicity, the accumulated amount of this waste should be kept to a minimum. Regulations may limit the accumulation of acutely toxic waste to one quart for liquids or one kilogram for solids at any one time.[5][6]
5. Arranging for Disposal:
-
Once the waste container is full or has reached the accumulation time limit (typically 90 days, but local regulations may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves submitting a completed hazardous waste manifest form.[2]
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and equipped to do so and it is part of an approved protocol.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
-
If trained and equipped to do so, contain and clean up the spill using an inert absorbent material.
-
Collect all cleanup materials in a designated hazardous waste container and dispose of it following the procedures outlined above.
-
Avoid generating dust during cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Operational Guide for Handling Oxetan-3-ylhydrazine Dihydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for Oxetan-3-ylhydrazine dihydrochloride was not located. The following guidance is based on the known hazards of hydrazine compounds. It is imperative to obtain the SDS from your chemical supplier and review it thoroughly before any handling or use of this substance.
This compound is a hydrazine derivative and should be handled with extreme caution. Hydrazine and its derivatives are often toxic, corrosive, and potentially carcinogenic.[1][2] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize risks for researchers, scientists, and drug development professionals.
Hazard Summary
While specific quantitative data for this compound is not available, the hazards associated with hydrazine compounds should be assumed.
| Hazard Class | Description |
| Acute Toxicity | Hydrazine compounds can be toxic if swallowed, inhaled, or in contact with skin.[3] |
| Corrosivity | Can cause severe skin and eye damage upon contact.[1][2] |
| Sensitization | May cause an allergic skin reaction.[3] |
| Carcinogenicity | Classified as a potential carcinogen.[1][2] |
| Reactivity | Hydrazines are reactive and unstable and may be sensitive to heat, light, and friction.[2] They are strong reducing agents and should not be stored near oxidizing agents or acids.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure.[5] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling hydrazine compounds.[2][6] Always inspect gloves for tears or punctures before use. |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles are mandatory.[6][7] A face shield should be worn in addition to goggles when there is a splash hazard.[2][7] |
| Body | Flame-resistant lab coat | A flame-resistant lab coat provides a crucial layer of protection.[2] |
| Respiratory | Use in a certified chemical fume hood | All handling of hydrazine compounds that may produce vapors or dusts must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Preparation and Engineering Controls
-
Fume Hood: Ensure the chemical fume hood is certified and functioning correctly before starting any work.[1][2]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for hydrazine compounds.[6]
Weighing and Aliquoting
-
Don PPE: Put on all required PPE before handling the chemical container.[1]
-
Inert Atmosphere: If the material is sensitive, consider handling it under an inert atmosphere (e.g., in a glove box).[6]
-
Containment: Perform all manipulations within the chemical fume hood.[8]
-
Static Control: Use anti-static tools and techniques, especially if the compound is a fine powder, to prevent ignition.[9]
Reaction Setup and Monitoring
-
Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of vapors.
-
Temperature Control: Be mindful of reaction temperatures, as hydrazines can be heat-sensitive.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and certain metals that can catalyze decomposition.[4]
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Caption: Workflow for Handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Type | Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][10] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[6] |
| Spill | Evacuate the immediate area and alert others.[6] Do not attempt to clean up a significant spill of hydrazine yourself.[1] Follow your institution's specific emergency procedures for hazardous material spills.[6] For very small spills, if trained and equipped, use an appropriate absorbent material, bag the waste, and label it as hazardous.[6] |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation
-
Dedicated Waste Container: All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, should be collected in a dedicated, properly labeled hazardous waste container.[1][8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[1][6]
Neutralization (for dilute aqueous solutions)
-
Expert Consultation: Neutralization of hydrazine waste should only be performed by trained personnel following a validated standard operating procedure.
-
Oxidizing Agents: Dilute solutions of hydrazine can be neutralized with oxidizing agents like calcium hypochlorite or hydrogen peroxide.[4] This process can be exothermic and should be done with caution.
Disposal
-
Institutional Guidelines: All waste must be disposed of in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations.[1]
-
EHS Pickup: Contact your EHS department to schedule a pickup for the hazardous waste container.[1] Do not pour any hydrazine-containing waste down the drain.[6]
Caption: Disposal Pathway for this compound.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. arxada.com [arxada.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. sc.edu [sc.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. fishersci.com [fishersci.com]
- 10. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
